CArG box-binding factor
Description
Properties
CAS No. |
148710-92-3 |
|---|---|
Molecular Formula |
C6H12N2O |
Synonyms |
CArG box-binding factor |
Origin of Product |
United States |
Molecular Architecture and Dna Recognition by Carg Box Binding Factors
Structural Domains and Motifs of CArG Box-Binding Factors
The majority of CArG box-binding factors belong to the MADS-domain family of proteins. mdpi.com The name 'MADS' is an acronym derived from four of the first identified members: MINICHROMOSOME MAINTENANCE 1 (MCM1) from yeast, AGAMOUS (AG) and DEFICIENS (DEF) from plants, and SERUM RESPONSE FACTOR (SRF) from humans. mdpi.combiologists.com Plant MADS-domain proteins, particularly the well-studied Type II or MIKC-type, exhibit a characteristic modular architecture comprising four distinct domains: the M ADS domain, the I ntervening (I) domain, the K eratin-like (K) domain, and a variable C -terminal (C) domain. mdpi.comfrontiersin.orgnih.gov This multi-domain structure facilitates both DNA binding and the complex protein-protein interactions necessary for their regulatory functions.
MADS-Domain Functionality in CArG Box Recognition
The MADS-domain is the hallmark of this transcription factor family, consisting of a highly conserved sequence of approximately 56-60 amino acids located at the N-terminus of the protein. researchgate.netbiologists.com This domain is fundamentally responsible for recognizing and binding to the CArG box motif within the DNA of target genes. gao-lab.orgmdpi.com Structural analyses of yeast and animal MADS-domain proteins have shown that they bind to DNA as dimers. nih.gov The core of the MADS-domain dimer forms an antiparallel coiled-coil structure, composed of two alpha-helices (one from each protein monomer), that sits (B43327) within the minor groove of the DNA. nih.gov
The binding process involves both direct readout of the base pairs and recognition of the DNA's structural shape. mdpi.com The N-terminal portion of the MADS-domain extends into the minor groove, stabilizing a significant bend in the DNA, which can be approximately 70 degrees as observed with SRF. nih.govresearchgate.net The A/T-rich core of the CArG box facilitates this bending. nih.govresearchgate.net While the MADS-domain provides the primary contact with DNA, ensuring general recognition of CArG box sequences, its interaction is further modulated by other domains to achieve binding specificity. mdpi.com
K-Domain Involvement in CArG Box-Binding Factor Dimerization and Oligomerization
The K-domain is a less conserved region of about 70 amino acids that has a predicted secondary structure similar to keratin, characterized by a coiled-coil structure. researchgate.netgao-lab.org This domain is crucial for mediating the protein-protein interactions that underpin the combinatorial function of MIKC-type MADS-domain proteins. gao-lab.orgfrontiersin.org The primary role of the K-domain is to facilitate and stabilize the formation of both homo- and heterodimers. gao-lab.orgfrontiersin.org
Beyond dimerization, the K-domain is essential for the assembly of higher-order protein complexes, specifically tetramers. mdpi.com These tetrameric structures, often referred to as 'floral quartet-like complexes' (FQCs), are thought to be the functional units for many MIKC-type proteins in plants. mdpi.combiologists.com The FQC model posits that two distinct MADS-protein dimers, held together through their K-domains, cooperatively bind to two separate CArG boxes on the target DNA, looping the intervening DNA sequence. biologists.comnih.gov This ability to form multimeric complexes greatly expands the regulatory potential and target specificity of these transcription factors. biologists.com
Intervening (I) and C-Terminal Domains' Contributions to this compound Activity and Specificity
The Intervening (I) domain is a short, less conserved region of about 30 amino acids that links the MADS-domain and the K-domain. gao-lab.orgresearchgate.net Despite its variability, the I-domain plays a critical role in specifying dimerization partnership. gao-lab.orgpnas.org It helps determine which MADS-domain proteins can interact, preventing promiscuous dimerization and ensuring the formation of functionally appropriate pairs. pnas.org Furthermore, the I-domain can allosterically influence the MADS-domain, thereby modulating DNA-binding specificity and fine-tuning the recognition of target CArG boxes. mdpi.com
The C-terminal (C) domain is the most variable region among MIKC-type proteins in both length and sequence. gao-lab.orgnih.gov This variability allows for a wide range of functions. In some MADS-domain proteins, the C-domain has been shown to possess transcriptional activation capabilities. biologists.comresearchgate.net It can also contribute to the formation of multimeric protein complexes, likely by interacting with other co-factors to either activate or repress the expression of target genes. biologists.comnih.gov
Serum Response Factor (SRF) Domain Structure and CArG Box Interaction
Serum Response Factor (SRF) is a ubiquitously expressed MADS-box transcription factor in animals that regulates a multitude of genes involved in cell proliferation, differentiation, and muscle function. jpp.krakow.plnih.gov The human SRF protein is composed of 508 amino acids and contains a highly conserved core domain (amino acids 133-222) that integrates the functions of DNA binding, dimerization, and interaction with accessory factors. jpp.krakow.pl
The MADS box within this core domain mediates the formation of SRF homodimers and their subsequent binding to the CArG box consensus sequence [CC(A/T)6GG]. jpp.krakow.plnih.gov This interaction induces a substantial bend in the DNA, a feature that is critical for recognition. researchgate.net The transcriptional activity of SRF is not solely dependent on its intrinsic binding activity but is heavily regulated by its interaction with a diverse set of cofactors, which can be broadly categorized into myocardin-related transcription factors (MRTFs) and ternary complex factors (TCFs). nih.gov These interactions are crucial for activating specific sets of downstream genes in a context-dependent manner. nih.gov
This compound A (CBF-A) Domain Features
This compound A (CBF-A) was originally identified as a protein that binds to the CArG box motif in muscle-specific gene promoters and can act as a transcriptional repressor. docksci.comnih.gov The deduced amino acid sequence of CBF-A reveals similarities to single-stranded nucleic acid-binding proteins and contains several conserved motifs, including RNP1 and RNP2 (ribonucleoprotein motifs) and an ATP/GTP-binding box. oup.comnih.gov
Interestingly, CBF-A, which is immunochemically indistinguishable from a protein called quadruplex telomeric DNA binding protein 42 (qTBP42), exhibits dual functionality. oup.comnih.gov It can destabilize G-quadruplex structures formed by d(CGG)n repeats, which are associated with Fragile X syndrome, while paradoxically stabilizing G-quadruplex structures in telomeric DNA. oup.com Deletion analysis has shown that different domains are responsible for these opposing activities; the RNP1(1) or the ATP/GTP motifs are necessary for destabilizing the d(CGG)n tetraplex. nih.gov CBF-A has also been shown to bind with high affinity to sequences commonly recognized by Ets transcription factors, suggesting a broader role in transcriptional regulation than initially described. nih.gov
DNA-Binding Specificity to CArG Box Motifs
The ability of CArG box-binding factors to regulate specific sets of genes hinges on their capacity to distinguish between the vast number of potential CArG box sequences present in a genome. The canonical DNA binding site is the SRF-type CArG box, with a consensus of 5′-CC(A/T)6GG-3′. researchgate.netmdpi.com However, variations of this motif exist, such as the MEF2-type CArG box, which has a longer A/T-rich core (e.g., C[A/T]8G). frontiersin.org
Several factors contribute to the DNA-binding specificity of these proteins:
Core Sequence and A-Tracts: The A/T-rich core of the CArG box is a key determinant of binding. Sequences containing A-tracts (a run of four or more adenine (B156593) bases) are often bound with higher affinity. researchgate.netnih.gov This is because A-tracts induce a characteristic narrow minor groove in the DNA, a structural feature recognized by the MADS-domain that facilitates the protein-induced DNA bending required for stable binding. nih.govresearchgate.net The conservation of A-tract length in functional CArG boxes underscores their evolutionary importance. researchgate.net
Flanking Sequences: The nucleotides immediately surrounding the core CArG box can also influence binding affinity and specificity. researchgate.net For instance, a comparative analysis of binding sites for several Arabidopsis MADS-domain proteins revealed a preference for a CArG-box with an 'NAA' extension. wur.nl
Dimer Composition: MADS-domain proteins function as dimers, and the specific combination of monomers in a dimer can alter its binding preference. researchgate.netoup.com While different dimers (e.g., AGAMOUS homodimers vs. APETALA3/PISTILLATA heterodimers) may recognize largely overlapping sets of CArG boxes, they often do so with different affinities, providing a mechanism for differential gene regulation. oup.com
Higher-Order Complexes: The formation of tetrameric complexes, as described in the Floral Quartet Model, adds another layer of specificity. biologists.com Such complexes require the presence of two suitably spaced CArG boxes, and the looping of the intervening DNA is essential for promoter activity. frontiersin.orgnih.gov This requirement for multiple binding sites in a specific arrangement significantly increases the precision of target gene recognition. nih.gov
Cooperative Binding with Other Factors: MADS-domain proteins can interact with other classes of transcription factors. wur.nl The presence of binding sites for these other factors in the vicinity of a CArG box suggests that cooperative binding and the assembly of larger enhanceosome complexes are important for regulating target gene expression. wur.nlnih.gov
Table 1: Key Domains of MIKC-type CArG Box-Binding Factors and Their Functions
| Domain | Other Names | Key Features | Primary Functions |
|---|---|---|---|
| MADS | M-domain | Highly conserved (~60 aa); forms coiled-coil | DNA recognition and binding to CArG box; induces DNA bending mdpi.comnih.gov |
| Intervening | I-domain | Less conserved (~30 aa) | Specifies dimerization partners; modulates DNA-binding specificity gao-lab.orgmdpi.com |
| Keratin-like | K-domain | Coiled-coil structure (~70 aa) | Mediates protein dimerization and higher-order (tetramer) complex formation mdpi.comfrontiersin.org |
| C-Terminal | C-domain | Highly variable in length and sequence | Transcriptional activation; interaction with cofactors biologists.comnih.gov |
Table 2: Types of CArG Box Motifs
| Motif Type | Consensus Sequence | Bound By (Examples) | Reference |
|---|---|---|---|
| SRF-type | CC(A/T)₆GG | SRF, AGAMOUS, APETALA1 | mdpi.comfrontiersin.org |
| MEF2-type | C(A/T)₈G (e.g., CTA(A/T)₄TAG) | MEF2, various plant MADS proteins | frontiersin.org |
| Atypical | CC(A/T)₆CG or CC(A/T)₆GC | FUL-FUL homodimers | nih.gov |
Canonical CArG Box Sequence Variants and this compound Affinity
The canonical CArG box is a 10-base-pair motif with the consensus sequence CC(A/T)6GG. oup.comoup.comnih.gov This sequence serves as the primary recognition site for many MADS-domain proteins, including the well-studied Serum Response Factor (SRF). oup.com However, variations within this consensus sequence are common and can significantly influence the binding affinity of different CArG box-binding factors.
Several variants of the CArG box have been identified, including those with altered lengths of the central A/T-rich region, such as CC(A/T)7G and C(A/T)8G. nih.gov Studies have shown that while some MADS-domain proteins can bind to these variants, the affinity is often lower compared to the perfect CArG box. For instance, the plant MADS-domain protein SEPALLATA3 (SEP3) shows the highest enrichment for the perfect CC(A/T)6GG motif. plos.org Similarly, the affinity of this compound A (CBF-A) for the canonical CArG box is notably lower than for other sequences it recognizes. nih.gov
The specific arrangement of adenine (A) and thymine (B56734) (T) nucleotides within the A/T-rich core is also a critical determinant of binding affinity. researchgate.net Sequences containing "A-tracts" (stretches of four or more consecutive A or T nucleotides) are often bound with higher affinity. researchgate.netmdpi.com This preference is attributed to the unique structural properties of A-tracts, which induce a narrowing of the DNA minor groove and facilitate DNA bending, a conformational change often induced by MADS-domain protein binding. oup.comnih.gov For example, MADS-domain transcription factors like AGAMOUS (AG), APETALA1 (AP1), and SEP3 preferentially bind to CArG boxes containing A-tracts over those without. mdpi.com
The following table summarizes the relative binding affinities of different CArG box-binding factors to various canonical sequence variants.
| This compound | Canonical Sequence | Relative Affinity | Research Finding |
| Serum Response Factor (SRF) | CC(A/T)6GG | High | Recognizes the canonical CArG box sequence. oup.com |
| This compound A (CBF-A) | CC(A/T)6GG | Low | Shows significantly higher affinity for other sequences like the HRE. nih.gov |
| SEPALLATA3 (SEP3) | CC(A/T)6GG | High | Shows the strongest enrichment for the perfect CArG box. plos.org |
| MIKC-type MTFs | CC(A/T)6GG with A-tracts | High | Preferentially bind to CArG boxes containing A-tracts. mdpi.com |
| APETALA1 (AP1) | CC(A/T)6GG | Variable | Recognizes the same sites as AG and AP3-PI but with different affinities. oup.com |
| AGAMOUS (AG) | CC(A/T)6GG | Variable | Recognizes the same sites as AP1 and AP3-PI but with different affinities. oup.com |
| APETALA3-PISTILLATA (AP3-PI) | CC(A/T)6GG | Variable | Recognizes the same sites as AP1 and AG but with different affinities. oup.com |
Non-Canonical and Flanking Sequence Determinants of this compound DNA Binding Specificity
Beyond the canonical CArG box, it is now understood that non-canonical sequences and the nucleotides flanking the core motif play a crucial role in determining the DNA binding specificity of CArG box-binding factors.
Non-Canonical CArG Boxes: Research has revealed the existence of functional CArG boxes that diverge from the strict CC(A/T)6GG consensus. For example, a study on the MyoD distal regulatory region identified a non-canonical CArG-box with the sequence CC(A/T)6AG. psu.edumolbiolcell.org This single nucleotide divergence at the 3' end resulted in a weaker binding affinity for SRF compared to the canonical sequence. psu.edumolbiolcell.org Some MADS-box transcription factors even preferentially bind to more divergent sequences like C(A/T)8G, known as the 'MEF2-type CArG box'. mdpi.com
Flanking Sequences: The sequences immediately surrounding the CArG box are significant determinants of binding specificity. researchgate.netnih.gov Studies on the plant MADS-domain protein SEP3 have shown that the flanking regions of bound CArG boxes have distinct structural properties. researchgate.netnih.gov Specifically, there is a preference for a T-rich sequence 5' of the CArG box and an A-rich sequence 3' of the core motif. nih.gov These flanking sequences can extend the recognition motif to as long as 16 base pairs. mdpi.com The identity of these flanking sequences appears to be largely independent of the central CArG-box motif itself. researchgate.net Experiments have demonstrated that altering the flanking sequences of a CArG box can affect the binding of MADS box protein complexes. oup.com
The table below details some examples of non-canonical CArG boxes and the influence of flanking sequences.
| Gene/Factor | Non-Canonical/Flanking Sequence | Effect on Binding | Research Finding |
| MyoD | CC(A/T)6AG | Weaker SRF binding affinity. psu.edumolbiolcell.org | A single nucleotide divergence reduces binding strength. psu.edumolbiolcell.org |
| MEF2-like TFs | C(A/T)8G | Preferred binding site for some factors. mdpi.com | Represents a distinct class of CArG box. mdpi.com |
| SEP3 | TTN -CC(A/T)6GG-NAA | Enhanced binding specificity. mdpi.com | A/T-rich flanking sequences are prevalent. mdpi.com |
| Skeletal Actin MRE | Chimeric MRE/SRE elements | Altered expression properties. nih.gov | Flanking halves of the element influence tissue-specific expression. nih.gov |
Contextual Determinants of this compound DNA Binding in vivo
The binding of CArG box-binding factors to their target DNA sequences in vivo is not solely dictated by the primary DNA sequence. A multitude of contextual factors within the cellular environment significantly influence this interaction.
Chromatin Structure and Epigenetic Modifications: The accessibility of CArG boxes within the native chromatin landscape is a primary determinant of binding. nih.govjci.org In smooth muscle cells, for example, the binding of SRF to CArG boxes is associated with specific patterns of histone modifications, including methylation and acetylation of histones H3 and H4. nih.govjci.org These epigenetic marks can either promote or inhibit SRF binding. For instance, the coactivator myocardin enhances SRF association with methylated histones and CArG box chromatin, while the repressor KLF4 recruits histone deacetylase activity, leading to the loss of SRF binding. nih.govjci.org
Protein-Protein Interactions: CArG box-binding factors often function as part of larger protein complexes. wikipedia.org These interactions can modulate their DNA binding affinity and specificity. In plants, MADS-domain proteins can form heterodimers and even higher-order tetrameric complexes, which can loop the DNA between two CArG boxes. nih.govbiologists.com The spacing and orientation of these CArG boxes are critical for the efficient formation and binding of these complexes. biologists.com Furthermore, interactions with other non-MADS-domain transcription factors can also influence binding. wur.nl
Cellular Signaling and Environmental Cues: The binding of CArG box-binding factors can be dynamically regulated by cellular signaling pathways and environmental stimuli. For example, in vascular smooth muscle cells, treatment with PDGF-BB or vascular injury can lead to the deacetylation of histone H4 and a subsequent loss of SRF binding to CArG boxes, resulting in the repression of smooth muscle gene expression. nih.govjci.org
The following table outlines key contextual factors that influence this compound DNA binding in vivo.
| Contextual Factor | Mechanism | Effect on Binding | Research Finding |
| Histone Acetylation | Modification of histone tails | Promotes SRF binding. nih.govjci.org | Associated with active smooth muscle gene expression. nih.govjci.org |
| Histone Deacetylation | Removal of acetyl groups from histones | Inhibits SRF binding. nih.govjci.org | Mediated by repressors like KLF4. nih.govjci.org |
| Histone Methylation | Modification of histone tails | Can promote SRF binding in the presence of coactivators. nih.gov | Myocardin enhances SRF association with methylated histones. nih.gov |
| Myocardin | SRF Coactivator | Enhances SRF binding to chromatin. nih.govjci.org | Promotes smooth muscle gene expression. nih.govjci.org |
| KLF4 | Myogenic Repressor | Blocks SRF association with chromatin. nih.govjci.org | Recruits histone deacetylase activity. nih.govjci.org |
| Higher-order Complex Formation | Looping of DNA between two CArG boxes | Influences binding efficiency and specificity. biologists.com | Spacing and phasing of CArG boxes are critical. biologists.com |
| PDGF-BB Signaling | Cellular signaling cascade | Leads to loss of SRF binding. jci.org | Associated with suppression of smooth muscle differentiation. jci.org |
| Vascular Injury | Pathophysiological stimulus | Results in loss of SRF binding. nih.gov | Correlates with deacetylation of histone H4. nih.gov |
Mechanisms of Carg Box Binding Factor Mediated Gene Regulation
Transcriptional Activation by CArG Box-Binding Factors
Transcriptional activation by CArG box-binding factors is a multi-step process that involves the recruitment of the cell's core transcriptional machinery to the promoter of a target gene and intricate interactions between distal enhancer and proximal promoter elements. nih.govnih.gov
Enhancer and Promoter Interactions of CArG Box-Binding Factors and Target Gene Expression
CArG box-binding factors regulate gene expression by binding to CArG motifs located in both promoter-proximal regions and distant enhancer elements. nih.govresearchgate.net The molecular machinery underlying enhancer-promoter communication relies on the direct binding of transcription factors to these cis-acting elements, which can then be brought into close physical proximity through DNA looping. researchgate.net
SRF has been shown to occupy both promoter and enhancer sites to control cytoskeletal gene expression in macrophages. nih.gov Chromatin immunoprecipitation sequencing (ChIP-seq) studies reveal that SRF-binding sites at active promoters are often associated with the histone mark H3K4me3. In contrast, SRF-binding sites at putative enhancer regions are associated with the H3K4me1 mark. nih.gov At these enhancer sites, SRF frequently collaborates with other transcription factors, such as the macrophage-specific Ets factor PU.1, to regulate target gene expression from a distance. nih.gov This illustrates a mechanism where SRF acts as a key architectural protein, integrating signals at both local and distal regulatory elements to fine-tune gene transcription.
Transcriptional Repression by CArG Box-Binding Factors
While often associated with gene activation, CArG box-binding can also mediate transcriptional repression. nih.gov This can occur through at least two distinct mechanisms: the action of dedicated repressor proteins that bind the CArG box, or the recruitment of co-repressor complexes by activator-type factors like SRF in response to specific signals.
One example of a dedicated repressor is the CArG box-binding factor A (CBF-A). nih.gov Studies have shown that when the expression of CBF-A is increased, the transcription of the smooth muscle α-actin gene is repressed. nih.gov This suggests that CBF-A competes with or otherwise antagonizes the function of activators like SRF at the CArG box.
More commonly, repression is achieved by modulating the activity of SRF through co-repressors. In vascular smooth muscle cells, the myogenic repressor Kruppel-like factor 4 (KLF4) can be recruited to smooth muscle gene promoters in response to pathological cues. jci.org KLF4, in turn, recruits histone deacetylase (HDAC) activity, which leads to a repressive chromatin state that prevents SRF from binding to its CArG box target and shuts down gene expression. jci.orgfrontiersin.orgfrontiersin.org This dynamic switch between co-activator and co-repressor recruitment allows SRF to act as a critical convergence point for signals that either promote or inhibit gene expression. nih.gov
Chromatin Remodeling and Epigenetic Modification Influenced by CArG Box-Binding Factors
The binding of transcription factors to DNA does not occur in a vacuum but within the complex environment of chromatin. CArG box-binding factors are intricately linked with the machinery that remodels chromatin and deposits epigenetic marks, thereby controlling the accessibility of DNA and the transcriptional status of target genes. researchgate.netresearchgate.net
Nucleosome Positioning and this compound Association
The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a histone octamer. nih.gov Nucleosomes present a physical barrier to transcription factor binding. researchgate.netnih.gov For a this compound to access its target sequence, the CArG box must reside in an accessible, or nucleosome-depleted, region of chromatin. nih.govresearchgate.net
The positioning of nucleosomes is therefore a critical determinant of gene regulation. Studies have shown that the binding of SRF to CArG boxes is associated with micrococcal nuclease hypersensitivity, indicating accessible chromatin. nih.gov The process is dynamic; chromatin remodeling complexes can be recruited to actively reposition or evict nucleosomes, thereby exposing the CArG box. For example, during floral transition in Arabidopsis, the recruitment of the SWI/SNF chromatin remodeler BRAHMA (BRM) is required to destabilize a nucleosome that otherwise occludes a key binding site near a CArG box, allowing transcription to proceed. plos.org Thus, a reciprocal relationship exists where chromatin accessibility permits factor binding, and factor binding can, in turn, influence the local nucleosome landscape.
Histone Modification Enzyme Recruitment by CArG Box-Binding Factors
Beyond influencing nucleosome position, CArG box-binding factors serve as beacons for the recruitment of enzymes that post-translationally modify histone proteins. These epigenetic modifications alter chromatin structure and function as signals for other regulatory proteins. nih.gov
For transcriptional activation , SRF and its co-activators, such as myocardin, recruit histone acetyltransferases (HATs) like p300 and CREB-binding protein (CBP). researchgate.netnih.gov These enzymes catalyze the acetylation of lysine (B10760008) residues on histone tails (e.g., H4Ac), which neutralizes their positive charge, weakens their interaction with DNA, and creates a more "open" and transcriptionally permissive chromatin structure. nih.govnih.gov The enrichment of acetylated histones is a hallmark of actively transcribed genes regulated by SRF. nih.govnih.gov
For transcriptional repression , the opposite occurs. Factors like KLF4 recruit histone deacetylases (HDACs) to SRF-target genes. jci.orgfrontiersin.org HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure that is refractory to transcription. nih.gov This deacetylation physically blocks the binding of SRF and its co-activators to the CArG box, effectively silencing gene expression. jci.orgfrontiersin.org Therefore, the recruitment of specific histone-modifying enzymes is a primary mechanism by which CArG box-binding factors exert control over gene activation and repression.
Data Tables
Table 1: Key CArG Box-Binding Factors and Their Functions
| Factor | Abbreviation | Primary Function(s) | Organism/Cell Type Example |
|---|---|---|---|
| Serum Response Factor | SRF | Transcriptional activator and repressor | Mammalian smooth muscle, Macrophages |
Table 2: Interacting Proteins and Enzymes in CArG Box-Mediated Regulation | Protein/Enzyme | Type | Interacts With | Function | | :--- | :--- | :--- | :--- | | Myocardin | Co-activator | SRF | Promotes transcriptional activation of smooth muscle genes. jci.org | | Kruppel-like factor 4 | KLF4 | Co-repressor/Recruiter | Recruits HDACs to repress smooth muscle genes. jci.org | | p300 / CREB-binding protein | CBP | Histone Acetyltransferase (HAT) | SRF/Myocardin | Acetylates histones, leading to chromatin opening and gene activation. researchgate.netnih.gov | | Histone Deacetylases | HDACs | Histone Deacetylase | Recruited by KLF4 | Deacetylate histones, leading to chromatin compaction and gene repression. frontiersin.orgfrontiersin.org | | BRAHMA | BRM | Chromatin Remodeler | SOC1 (at TFS1 locus) | Destabilizes nucleosomes to increase chromatin accessibility. plos.org |
Table 3: Mentioned Compound and Gene Names
| Name | Type |
|---|---|
| Serum Response Factor | Protein/Gene |
| This compound A | Protein/Gene |
| Myocardin | Protein/Gene |
| Kruppel-like factor 4 | Protein/Gene |
| p300 | Protein/Gene |
| CREB-binding protein | Protein/Gene |
| Histone Deacetylase | Protein/Enzyme |
| BRAHMA | Protein/Gene |
| RNA Polymerase II | Protein/Enzyme |
| TFIID | Protein Complex |
| TATA-binding protein | Protein |
| PU.1 | Protein/Gene |
| NF-Y (CCAAT-box-binding factor) | Protein Complex |
| β-actin (ACTB) | Gene |
| Smooth muscle α-actin | Gene |
| TARGET OF FLC AND SVP1 (TFS1) | Gene |
Combinatorial Control by CArG Box-Binding Factors
The specificity of gene regulation by CArG box-binding factors is not merely determined by the binding of a single factor to its DNA target. Instead, it relies on a sophisticated system of combinatorial control, where the interaction of multiple factors dictates the transcriptional outcome.
MADS-domain transcription factors function by binding to CArG box DNA sequences (consensus: 5′-CC(A/T)₆GG-3′) as dimers. mdpi.comresearchgate.net These dimers can be composed of two identical protein subunits (homodimers) or two different subunits (heterodimers). nih.gov The formation of homo- or heterodimers is a critical determinant of DNA-binding specificity and affinity. researchgate.net
For instance, in plants, some MADS-domain proteins can bind DNA as homodimers, while others exhibit a strong preference for forming heterodimers to bind their target sequences effectively. oup.com The class B floral homeotic proteins APETALA3 (AP3) and PISTILLATA (PI), for example, typically bind to DNA as a heterodimeric complex. oup.com In contrast, the gymnosperm protein GGM2 has been shown to bind to CArG boxes as a homodimer. oup.com The composition of the dimer can influence which specific CArG box sequences are recognized, thereby providing a mechanism for differential gene regulation. researchgate.net Studies have demonstrated that different homo- and heterodimeric complexes of MIKC-type MADS-domain transcription factors exhibit varied binding specificities and affinities for different CArG box sequences. mdpi.com
Table 1: Dimerization and DNA Binding of Select CArG Box-Binding Factors
| Factor/Complex | Organism | Dimerization Status | DNA Binding Target | Reference |
|---|---|---|---|---|
| AP3/PI | Arabidopsis thaliana | Heterodimer | CArG box | oup.com |
| GGM2 | Gnetum gnemon | Homodimer | CArG box | oup.com |
| AG | Arabidopsis thaliana | Homodimer | CArG box | nih.gov |
| SEP3 | Arabidopsis thaliana | Homodimer | CArG box | mdpi.comnih.gov |
Beyond dimerization, CArG box-binding factors can assemble into larger, higher-order protein complexes to regulate gene expression. A prominent example of this is the "floral quartet model" in plants. nih.govnih.gov This model posits that four MADS-domain proteins form a tetrameric complex that binds to two separate CArG box elements in the regulatory regions of target genes. nih.govresearchgate.net This process often involves the looping of the intervening DNA, bringing distant regulatory elements into proximity. nih.govoup.com
The composition of these floral quartets is specific to different floral organs and is crucial for determining their identity. researchgate.net For example, in Arabidopsis thaliana, the specification of sepals, petals, stamens, and carpels is proposed to be controlled by different combinations of A, B, C, and E class MADS-domain proteins forming these tetrameric complexes. researchgate.netoup.com The E-class proteins, such as SEPALLATA3 (SEP3), are considered central mediators in the formation of these higher-order complexes. nih.gov Experimental evidence has shown that SEP3 can facilitate the formation of floral quartet-like structures and can incorporate class B proteins like AP3 and PI into these complexes. nih.gov The formation of these heterotetramers is a key mechanism for increasing the specificity of target gene recognition. mdpi.com
Table 2: Predicted Composition of Floral Quartets in Arabidopsis thaliana
| Floral Whorl | Organ Identity | Predicted Quartet Composition | Reference |
|---|---|---|---|
| 1 | Sepals | AP1–AP1–SEP–SEP | researchgate.netoup.com |
| 2 | Petals | AP1–SEP–AP3–PI | researchgate.netoup.com |
| 3 | Stamens | AG–SEP–AP3–PI | researchgate.netoup.com |
The regulatory capacity of CArG box-binding factors is further expanded through their interaction with a wide array of other transcription factors and co-regulator proteins. nih.gov These interactions can modulate the DNA-binding activity, transcriptional activation or repression potential, and target gene specificity of the this compound complex.
In plants, the MIKC-type MADS-domain proteins possess a C-terminal domain that is crucial for mediating interactions with other regulatory proteins. mdpi.com These interactions can influence the transcriptional activity of the complex. For instance, the human protein HEY2 can inhibit myocardin-induced smooth muscle cell differentiation by interfering with the binding of Serum Response Factor (SRF) to the CArG box. wikipedia.org The formation of hetero-complexes among transcription factors is a widespread mechanism, and protein-protein interaction networks play a significant role in determining transcription factor binding site recognition. nih.gov The presence of cofactors can be a determining factor in whether a this compound binds to a specific genomic location. The competition and cooperation among different transcription factors for binding sites are critical aspects of gene regulation. frontiersin.org In B lymphocytes, this compound-A (CBF-A) has been shown to interact with the heterogeneous ribonucleoprotein H, though this interaction was observed only in the cytoplasm. nih.gov
Post-Translational Modifications Affecting this compound Activity
The function of CArG box-binding factors is dynamically regulated by various post-translational modifications (PTMs). These modifications can alter the protein's stability, subcellular localization, DNA-binding affinity, and interaction with other proteins, thereby providing a rapid and flexible means of controlling gene expression in response to cellular signals.
Phosphorylation is a key post-translational modification that can either positively or negatively regulate the activity of CArG box-binding factors. For example, phosphorylation of the human Serum Response Factor (SRF) can have divergent effects depending on the specific residue and the cellular context. Phosphorylation of SRF at serine-162 by protein kinase C-α has been shown to inhibit its binding to CArG elements and block the transcription of muscle-specific genes. nih.govnih.gov Similarly, phosphorylation of threonine-159 by PKA can also inhibit SRF binding to certain CArG boxes. nih.gov Conversely, phosphorylation of SRF at other sites has been reported to enhance the rate and affinity of its association with the c-fos serum response element (SRE). researchgate.net
In plants, phosphorylation also plays a critical role. The rice MADS-domain protein OsMADS23 is phosphorylated by the kinase SAPK9, which enhances its stability and transcriptional activity, thereby conferring drought and salt tolerance. mdpi.com This phosphorylation event allows OsMADS23 to bind to the CArG-box motifs in the promoters of target genes involved in abscisic acid (ABA) biosynthesis. plos.org Furthermore, the phosphorylation of the AGAMOUS (AG) protein in plants can affect its ability to bind to downstream target genes, which in turn impacts floral organ development. mdpi.com
Ubiquitination, the process of attaching ubiquitin proteins to a substrate, typically marks a protein for degradation by the proteasome. nih.gov This process is essential for controlling the cellular levels of CArG box-binding factors and their co-regulators, thereby ensuring a timely and appropriate transcriptional response.
The ubiquitin-proteasome system (UPS) involves a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase), which ultimately determines substrate specificity. researchgate.net While direct ubiquitination of many CArG box-binding factors is an area of ongoing research, the degradation of their interacting partners is known to be a crucial regulatory mechanism. For instance, the master regulator of smooth muscle cell differentiation, myocardin, which associates with SRF, undergoes ubiquitylation and proteasomal degradation. nih.gov The E3 ligase atrogin-1 has been identified as being responsible for the ubiquitylation and subsequent degradation of myocardin in vascular smooth muscle cells. nih.gov
Interestingly, some MADS-box transcription factors themselves can regulate the expression of components of the ubiquitin-proteasome pathway. In tomatoes, the MADS-box protein RIN has been shown to directly bind to the promoters of genes encoding a ubiquitin-conjugating enzyme (SlUBC32) and a proteasome subunit (PSMD2), indicating a feedback loop where the transcription factor can influence the machinery responsible for protein degradation. researchgate.net The degradation of proteins via the proteasome can be either dependent or independent of ubiquitination. plos.org The 26S proteasome is responsible for degrading ubiquitinated proteins, while the 20S proteasome can be involved in ubiquitin-independent degradation. plos.orgmdpi.com
Acetylation and Methylation of CArG Box-Binding Factors
The regulation of gene expression by CArG box-binding factors, most notably the Serum Response Factor (SRF), is intricately controlled by post-translational modifications (PTMs), including acetylation and methylation. nih.gov These modifications can directly alter the function of the binding factors and their coactivators or indirectly influence their activity by modifying the chromatin structure surrounding their target CArG boxes.
Acetylation of CArG Box-Binding Factors and Their Coactivators
Acetylation is a critical PTM that is consistently associated with transcriptional activation in the context of CArG box-mediated gene expression. nih.gov This process is dynamically regulated by two opposing classes of enzymes: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them. ahajournals.orgnih.gov
The recruitment of HAT-containing coactivators is a key mechanism for SRF-directed functions. ahajournals.org The well-characterized HATs, p300 and CREB-binding protein (CBP), are known to associate with SRF and its coactivators, leading to the acetylation of histones, particularly H3 and H4, at the promoter regions of target genes. ahajournals.orgpsu.eduahajournals.org This histone hyperacetylation decondenses the chromatin structure, making the CArG box DNA sequences more accessible for SRF binding and facilitating the assembly of the transcriptional machinery. psu.eduresearchgate.net For instance, studies on the smooth muscle (SMC)-specific gene SM22 have shown that its expression is linked to the recruitment of SRF and CBP to the CArG box-containing promoter region, resulting in local histone hyperacetylation. ahajournals.orgnih.gov
Beyond histone modification, the direct acetylation of SRF coactivators is a pivotal regulatory step. The "master regulator" of smooth muscle cell transcription, Myocardin, is a direct target for acetylation by p300. nih.govfrontiersin.org Research has shown that p300 acetylates lysine residues located in the N-terminus of the Myocardin protein. nih.gov This acetylation event is crucial for Myocardin's function and has several key consequences:
It enhances the physical association between Myocardin and SRF. nih.gov
It promotes the formation of the stable myocardin-SRF-CArG box ternary complex on DNA. nih.gov
It decreases the interaction between Myocardin and class II histone deacetylases, such as HDAC5, which would otherwise repress its activity. nih.govfrontiersin.org
Conversely, the activity of HDACs counteracts this activation. Overexpression of HDACs can decrease the activity of SMC promoters, while treatment with HDAC inhibitors like trichostatin A stimulates promoter activity in a CArG box-dependent manner. ahajournals.org The myogenic repressor Krüppel-like factor 4 (KLF4), for example, can recruit HDAC activity to SMC gene promoters, leading to deacetylation and repression of gene expression. frontiersin.orgjci.org This dynamic balance between acetylation and deacetylation provides a sophisticated switch for controlling the expression of genes regulated by CArG box-binding factors. ahajournals.orgpsu.edu
Table 1: Key Findings on Acetylation of CArG Box-Binding Factors and Coactivators
| Enzyme/Factor | Target | Site of Action | Functional Outcome | References |
|---|---|---|---|---|
| p300/CBP | Histones H3 & H4 | Promoter regions of SRF target genes (e.g., SM22) | Chromatin decondensation, increased accessibility of CArG box for SRF binding, gene activation. | ahajournals.org, nih.gov, psu.edu |
| p300 | Myocardin | N-terminal lysine residues | Enhanced Myocardin-SRF association, stabilization of the ternary complex, reduced binding to HDAC5, activation of cardiac and smooth muscle genes. | nih.gov, frontiersin.org |
| HDACs (Class II) | Histones, Myocardin | Promoter regions, Myocardin protein | Chromatin condensation, repression of SRF/Myocardin activity, gene repression. | ahajournals.org, nih.gov, psu.edu, frontiersin.org |
| KLF4 | Recruits HDACs | Smooth muscle gene promoters | Blocks SRF association with chromatin, transcriptional repression. | jci.org, frontiersin.org |
Methylation of Histones at CArG Box Regions
In addition to acetylation, histone methylation plays a crucial role in regulating SRF's access to CArG boxes within native chromatin. jci.org The binding of SRF to the chromatin of SMC-specific genes is associated with distinct patterns of histone methylation that are specific to the SMC lineage. jci.orgjci.orgnih.gov These modifications can serve as epigenetic marks that either permit or restrict transcription factor binding. nih.gov
The SRF coactivator Myocardin has been shown to increase the association of SRF with methylated histones, suggesting that Myocardin may help tether the SRF complex to appropriately marked chromatin regions. jci.orgjci.orgnih.gov For example, in differentiated SMCs, active CArG boxes are associated with methylation of histone H3 at lysine 4 (H3K4me). jci.org Myocardin appears to synergize with this modification to facilitate stable SRF binding and transcriptional activation. jci.org
The methylation status of histones is regulated by histone methyltransferases (HMTs) and histone demethylases. ahajournals.org The histone demethylase Jmjd1a, for instance, has been found to interact with Myocardin-related transcription factors. ahajournals.org Jmjd1a specifically demethylates histone H3 at lysine 9 (H3K9), a mark often associated with transcriptional repression. Knockdown of Jmjd1a in smooth muscle cells leads to increased H3K9 dimethylation at SMC-specific promoters and inhibits the expression of SMC differentiation marker genes. ahajournals.org
Conversely, repressive signals can alter these methylation patterns to suppress gene expression. Vascular injury, for instance, leads to the deacetylation of histone H4 and a concomitant loss of SRF binding at SMC gene promoters, promoting a dedifferentiated cellular state. jci.orgjci.orgnih.gov The myogenic repressor KLF4 also contributes to this by blocking the association of SRF with methylated histones. jci.orgjci.org This demonstrates that the interplay of histone methylation and other modifications creates a complex epigenetic code that dictates the binding of CArG box-binding factors and ultimately controls cell-specific gene expression programs. ahajournals.orgjci.org
Table 2: Research Findings on Histone Methylation and this compound Regulation
| Enzyme/Factor | Histone Mark | Site of Action | Functional Outcome | References |
|---|---|---|---|---|
| Myocardin | H3K4 methylation | CArG box chromatin of SMC genes | Increases SRF association with methylated histones, promotes SRF binding to chromatin, transcriptional activation. | jci.org, jci.org |
| Jmjd1a (Histone Demethylase) | H3K9 dimethylation (removes methyl groups) | CArG-containing regions of SMC-specific promoters | Upregulation of SMC differentiation marker gene expression. | ahajournals.org |
| KLF4 | Blocks association with methylated histones | Smooth muscle gene promoters | Blocks SRF association with methylated histones and CArG box chromatin, transcriptional repression. | jci.org, jci.org |
Biological Functions and Developmental Roles of Carg Box Binding Factors
CArG Box-Binding Factors in Plant Development
Floral Organ Identity Specification by CArG Box-Binding Factors (e.g., ABC(DE) model)
The role of CArG box-binding factors is perhaps most famously exemplified in the determination of floral organ identity, as described by the ABCDE model. biologists.com This model explains how the combinatorial action of different classes of MADS-box proteins, which are CArG box-binding factors, specifies the development of the different floral organs: sepals, petals, stamens, and carpels, as well as ovules. biologists.comnih.gov
According to the "floral quartet model," these MADS-domain proteins form tetrameric complexes that bind to two adjacent CArG-box sequences in the promoters of target genes, inducing a loop in the intervening DNA. biologists.comnih.gov The specific combination of proteins within these quartets determines which genes are activated, thereby dictating the developmental fate of the floral organ primordia. researchgate.net
The different classes of floral homeotic genes and their functions are summarized in the table below:
| Gene Class | Function | Representative Genes (Arabidopsis) | Floral Organs Specified |
| A-class | Sepal and petal identity | APETALA1 (AP1), APETALA2 (AP2) | Sepals (with E-class), Petals (with B- and E-class) |
| B-class | Petal and stamen identity | APETALA3 (AP3), PISTILLATA (PI) | Petals (with A- and E-class), Stamens (with C- and E-class) |
| C-class | Stamen and carpel identity, floral meristem determinacy | AGAMOUS (AG) | Stamens (with B- and E-class), Carpels (with E-class) |
| D-class | Ovule identity | SEEDSTICK (STK), SHATTERPROOF (SHP) | Ovules (with C- and E-class) |
| E-class | Floral organ identity (co-factor for A, B, C, and D classes) | SEPALLATA (SEP1, SEP2, SEP3, SEP4) | Sepals, Petals, Stamens, Carpels, Ovules |
The combinatorial interaction of these gene products is essential for proper flower development. For instance, the expression of A-class and E-class genes in the outermost whorl of the flower specifies sepal identity. biologists.com In the second whorl, the combination of A-, B-, and E-class genes leads to the formation of petals. biologists.com The third whorl develops into stamens under the influence of B-, C-, and E-class genes, and the innermost whorl forms carpels due to the action of C- and E-class genes. biologists.com Finally, D-class genes, in conjunction with C- and E-class genes, are responsible for the development of ovules within the carpels. biologists.com
Root Development Regulation by CArG Box-Binding Factors
For example, members of the AGL17 subfamily of MADS-box genes in Arabidopsis thaliana are involved in nutrient-dependent root development. mdpi.com The gene ARABIDOPSIS NITRATE (B79036) REGULATED 1 (ANR1), a key determinant of developmental plasticity in roots, controls lateral root elongation in response to nitrate availability. mdpi.com In soybean (Glycine max), the MADS-box gene GmNMHC5, an ortholog of the AGL17 subfamily, has been shown to promote root development and nodulation when overexpressed. mdpi.com These findings highlight the crucial role of CArG box-binding factors in integrating environmental signals to modulate root growth and development.
Seed and Fruit Development Orchestration by CArG Box-Binding Factors
The influence of CArG box-binding factors extends beyond flowering to encompass the development of seeds and fruits. researchgate.net Several MADS-box genes that are involved in floral organ identity, particularly those of the C- and D-classes, also play pivotal roles in the post-fertilization processes of seed and fruit formation. mdpi.comnih.gov
The C-class gene AGAMOUS (AG), for instance, is not only crucial for stamen and carpel identity but also for proper fruit development and seed formation. mdpi.com The D-class genes, such as SHATTERPROOF (SHP1 and SHP2) and SEEDSTICK (STK), are essential for ovule identity and subsequent seed development. frontiersin.org These factors regulate the expression of downstream genes that control processes like fruit ripening and seed dispersal. nih.gov
In tomato (Solanum lycopersicum), a model organism for fleshy fruit development, MADS-box genes are key regulators of fruit set and parthenocarpy (fruit development without fertilization). nih.gov The TOMATO AGAMOUS-LIKE 1 (TAGL1) gene, for example, has been associated with the regulation of fruit set. nih.gov The intricate network of these CArG box-binding factors ensures the coordinated development of the flower into a mature fruit containing viable seeds.
Leaf and Shoot Architecture Influenced by CArG Box-Binding Factors
CArG box-binding factors also contribute to the determination of vegetative morphology, including leaf and shoot architecture. researchgate.net While their role in these processes is not as extensively characterized as in floral development, there is growing evidence for their involvement in shaping the vegetative body of the plant.
Plant Senescence and Abscission Processes Mediated by CArG Box-Binding Factors
The final stages of organ development, senescence (aging) and abscission (shedding), are also under the control of CArG box-binding factors. nih.gov These processes are crucial for the plant's life cycle, allowing for the recycling of nutrients and the dispersal of seeds.
CArG Box-Binding Factors in Animal Development
In animals, the primary CArG box-binding factor is the Serum Response Factor (SRF). nih.gov SRF is a member of the MADS-box family of transcription factors and plays a critical role in a variety of cellular processes, most notably in muscle development and function. nih.gov
SRF binds to the CArG box element present in the promoter regions of numerous muscle-specific genes, thereby regulating their expression. nih.gov In Xenopus embryos, for example, the CArG box is an essential promoter sequence for cardiac muscle actin gene expression. nih.gov Studies have identified a family of Embryo CArG box1 Factors (ECFs) that are distinct from SRF and show preferential binding to the CArG box over the Serum Response Element (SRE). nih.gov The most prominent of these, ECF1, is highly abundant in cardiac actin-expressing tissues, suggesting its role in cardiac muscle gene expression during development. nih.gov
The regulation of gene expression by CArG box-binding factors in animals is a fundamental component of the genetic regulatory networks that control development. youtube.com These networks involve the interplay of transcription factors, cis-regulatory modules, and signaling pathways to orchestrate the formation of tissues and organs. youtube.com Understanding these networks is crucial for comprehending embryonic development and the molecular basis of various developmental disorders. youtube.com
Muscle Development and Myogenesis Involving CArG Box-Binding Factors (e.g., SRF)
The development of skeletal muscle, a process known as myogenesis, is a highly regulated cascade of gene expression, and CArG box-binding factors, most notably Serum Response Factor (SRF), are central to this process. embopress.orgpnas.org SRF controls the transcription of a multitude of muscle-specific genes by binding to CArG boxes within their promoter and enhancer regions. pnas.org This regulation is critical for both the differentiation of myoblasts (muscle precursor cells) and the maturation and growth of muscle fibers. pnas.org
The function of SRF in myogenesis is intricately linked with other key myogenic regulatory factors. For instance, SRF cooperates with members of the MyoD family of basic helix-loop-helix (bHLH) transcription factors, which are master regulators of muscle cell fate. molbiolcell.orgnih.gov Additionally, SRF interacts with myocardin-related transcription factors (MRTFs), which act as powerful coactivators. pnas.org This interplay between SRF and its cofactors allows for precise control over the expression of genes encoding critical muscle proteins.
Studies involving the conditional deletion of the Srf gene in mice have provided definitive evidence for its essential role in skeletal muscle development. Mice lacking SRF in their skeletal muscle show formation of muscle fibers, but these fibers fail to undergo the hypertrophic growth that normally occurs after birth. pnas.org This indicates that SRF is not only involved in the initial stages of muscle differentiation but is also crucial for postnatal muscle growth and maturation.
Furthermore, research has identified a hybrid SRF and Myocyte Enhancer Factor 2 (MEF2) binding element within the enhancer of the MyoD gene. molbiolcell.org This dual-specificity element suggests a molecular relay mechanism where SRF initiates MyoD expression in activated satellite cells, and as differentiation proceeds, MEF2 takes over to maintain and enhance its expression in myotubes. molbiolcell.org
Table 1: Key CArG Box-Binding Factors and Their Roles in Myogenesis
| Factor | Interacting Partners | Key Functions in Myogenesis |
|---|---|---|
| Serum Response Factor (SRF) | MyoD family (e.g., MyoD, myogenin), Myocardin-related transcription factors (MRTFs), MEF2 | Activates transcription of muscle-specific genes, essential for myoblast differentiation and postnatal muscle growth. pnas.orgmolbiolcell.org |
| Myocardin-Related Transcription Factor-A (MRTF-A) | SRF | Coactivator for SRF, enhancing its transcriptional activity on muscle gene promoters. pnas.org |
| Myocardin-Related Transcription Factor-B (MRTF-B) | SRF | Coactivator for SRF, works in conjunction with MRTF-A to regulate muscle gene expression. pnas.org |
Cardiac Development and Function Regulated by CArG Box-Binding Factors
The formation and function of the heart are critically dependent on the precise regulation of gene expression by CArG box-binding factors, with Serum Response Factor (SRF) playing an indispensable role. researchgate.netnih.gov SRF is considered an obligatory transcription factor for cardiogenesis, essential for the development of a functional heart from the earliest stages of embryogenesis. nih.govahajournals.org Its expression is highly enriched in the developing heart, specifically within the cardiac crescent and later in the heart tube. nih.gov
SRF, in conjunction with its cofactors, orchestrates the expression of a vast network of genes that encode for sarcomeric proteins, which are the fundamental contractile units of heart muscle cells (cardiomyocytes). nih.gov The deletion of SRF in nascent cardiomyocytes completely prevents the formation of organized, beating sarcomeres, highlighting its fundamental role in cardiac muscle differentiation. nih.gov
The activity of SRF in the heart is modulated by several cardiac-restricted transcription factors, including Nkx2.5, GATA4, and Tbx5. nih.gov These factors can act as co-factors for SRF, directing its activity towards cardiac-specific gene targets. Furthermore, Myocardin and Myocardin-Related Transcription Factors (MRTFs) A and B are powerful coactivators of SRF in the heart. nih.govelsevierpure.com While the individual deletion of either MRTF-A or MRTF-B does not lead to severe cardiac defects, the combined loss of both results in a spectrum of abnormalities, from reduced contractility to neonatal lethality, underscoring their redundant but essential functions. nih.govelsevierpure.com
In addition to protein-coding genes, SRF also regulates the expression of microRNAs (miRNAs) that are crucial for heart development. For example, SRF drives the expression of miR-1, which in turn fine-tunes cardiac morphogenesis and electrical conduction. nih.gov Dysregulation of SRF and its associated pathways can lead to various cardiomyopathies and heart failure. researchgate.net
Table 2: SRF and its Cofactors in Cardiac Development
| Factor | Key Function in Cardiac Development |
|---|---|
| Serum Response Factor (SRF) | Essential for sarcomere formation and cardiomyocyte differentiation; regulates cardiac-specific gene expression. nih.govresearchgate.netnih.gov |
| Myocardin | A potent coactivator of SRF, crucial for cardiac and smooth muscle gene expression. pnas.org |
| MRTF-A / MRTF-B | Redundant coactivators of SRF that are essential for maintaining cardiac structure and function. nih.govelsevierpure.com |
| Nkx2.5 | A cardiac-restricted transcription factor that cooperates with SRF to activate cardiac genes. nih.gov |
| GATA4 | An early marker of the cardiac lineage that interacts with SRF to drive cardiomyocyte differentiation. nih.gov |
Neural Development and this compound Roles
CArG box-binding factors also contribute to the intricate processes of neural development, influencing neuronal differentiation, migration, and synaptic plasticity. nih.govnih.gov While the role of SRF in the nervous system is not as extensively characterized as in muscle development, it is known to regulate genes involved in cytoskeletal dynamics, which are fundamental for neuronal morphology and function. nih.gov
One notable this compound in the brain is the Calcium-Response Factor (CaRF). CaRF is a DNA-binding protein that was first identified for its role in modulating the transcription of the Brain-Derived Neurotrophic Factor (BDNF) gene in neurons. nih.gov BDNF is a critical protein for neuronal survival, dendrite growth, and the formation and plasticity of synapses. nih.gov CaRF is preferentially expressed in neurons and its levels peak during early postnatal development, a critical period for synapse formation and circuit refinement. nih.gov
The regulation of gene expression by CArG box-binding factors in the nervous system often occurs in response to neuronal activity and calcium signaling. nih.gov This suggests that these factors are key players in translating environmental stimuli and neuronal activity into long-lasting changes in gene expression that underlie learning and memory.
Other families of transcription factors, such as the T-box and basic helix-loop-helix (bHLH) families, also play pivotal roles in neurogenesis, often in concert with other regulatory proteins to ensure the proper specification and differentiation of diverse neuronal populations. nih.govmdpi.comfrontiersin.org
Other Tissue-Specific Developmental Processes Involving CArG Box-Binding Factors
The influence of CArG box-binding factors extends to a variety of other tissue-specific developmental processes beyond muscle and nerve cells. nih.gov These transcription factors are involved in the development and function of smooth muscle, endothelial cells, fibroblasts, and hepatocytes. nih.gov The ubiquitous expression of SRF, coupled with its interaction with a diverse array of cell-type-specific cofactors, allows it to regulate a wide range of genes tailored to the specific needs of different tissues. nih.gov
For instance, in the gastrointestinal and cardiovascular systems, SRF is crucial for the development and maintenance of smooth muscle tissues. nih.gov In the immune system, SRF participates in the regulation of gene expression in immune cells. nih.gov
The concept of tissue-specific gene regulation is further exemplified by the role of enhancers, which are DNA regions that can be located far from the genes they regulate. nih.govbiorxiv.org These enhancers often contain binding sites for multiple transcription factors, including CArG box-binding factors, and their activity is frequently restricted to specific cell types or developmental stages. nih.govbiorxiv.orgnih.gov The combinatorial binding of different transcription factors to these enhancer regions provides a mechanism for the precise spatial and temporal control of gene expression that is essential for the development of complex organisms. nih.govbiorxiv.org
CArG Box-Binding Factors in Response to Environmental Stimuli (e.g., Abiotic and Biotic Stress)
In plants, MADS-box transcription factors, which are homologs of the animal SRF, play a significant role in responding to a variety of environmental cues, including both abiotic (non-living) and biotic (living) stresses. tandfonline.com These transcription factors bind to CArG-box elements in the promoters of target genes to regulate their expression in response to stressors such as drought, high salinity, and extreme temperatures. tandfonline.com
For example, the rice MADS-box protein OsMADS23 has been shown to be upregulated following dehydration, implicating it in the plant's response to drought. tandfonline.com Similarly, studies in wheat have shown that the expression of certain MADS-box genes, such as TaMADS32, is significantly altered under conditions of ABA (a plant stress hormone) treatment, high salt, drought, and heat. tandfonline.com This suggests that these MADS-box factors are part of the complex signaling networks that allow plants to adapt to adverse environmental conditions.
In addition to MADS-box proteins, other families of transcription factors, such as the Calmodulin-binding transcription activators (CAMTAs), are also involved in plant stress responses. mdpi.com CAMTAs can bind to specific DNA motifs and regulate the expression of downstream genes in response to changes in intracellular calcium levels, which are often triggered by environmental stresses. mdpi.com
Table 3: Plant MADS-Box Factors in Abiotic Stress Response
| Factor | Plant Species | Stress Condition |
|---|---|---|
| OsMADS23 | Rice | Dehydration tandfonline.com |
| TaMADS32 | Wheat | ABA, NaCl, Drought, Heat tandfonline.com |
Genetic and Genomic Analyses of Carg Box Binding Factor Genes
Genomic Organization and Duplication Events of CArG Box-Binding Factor Gene Families
The gene families encoding CArG box-binding factors have a rich evolutionary history characterized by ancient gene duplication events that have facilitated their functional diversification. In plants, the MADS-box gene family is divided into two primary lineages, Type I and Type II, which arose from a duplication event that occurred before the divergence of plants and animals. nih.gov The Type II lineage, which includes the well-studied MIKC-type genes, has been particularly shaped by extensive duplications. nih.gov
Phylogenetic analyses reveal that within the angiosperms, further duplications gave rise to distinct subfamilies with specialized roles. nih.gov For example, a significant duplication event before the radiation of extant angiosperms created the C and D lineages within the AGAMOUS (AG) subfamily. nih.gov Members of the C lineage are typically involved in stamen and carpel identity, while the D lineage genes are specific to ovule development. nih.gov Subsequent duplications within these lineages have led to both functional redundancy, where multiple genes share overlapping functions, and subfunctionalization, where duplicated genes partition the ancestral functions. nih.gov In the tea plant (Camellia sinensis), the expansion of the MADS-box gene family was primarily driven by whole-genome/fragment and tandem duplications. oup.com This expansion and subsequent divergence in regulatory sequences have been crucial for the evolution of morphological diversity in plants. nih.gov
Transcriptional Regulation of this compound Gene Expression
The expression of genes encoding CArG box-binding factors is under precise spatial and temporal control, governed by a complex interplay of other transcription factors, signaling pathways, and chromatin-level regulation. The promoters of many MADS-box genes contain CArG-box motifs, indicating that they are subject to autoregulation and cross-regulation by other MADS-box proteins. oup.com This forms the basis of intricate regulatory loops that maintain and refine their expression domains. nih.gov
Beyond self-regulation, other classes of transcription factors are critical for activating MADS-box genes. In Arabidopsis, the floral meristem identity gene LEAFY (LFY), a plant-specific transcription factor, directly activates the expression of floral homeotic MADS-box genes such as APETALA1 (AP1) and AGAMOUS (AG) by binding to their regulatory regions. pnas.orgbiologists.com The expression of AP1 is also negatively regulated; it is repressed in the inflorescence meristem by the TERMINAL FLOWER gene and in the inner floral whorls by the C-class gene AGAMOUS. nih.gov
Hormonal signaling also plays a role. Gibberellins (GAs), for instance, promote the expression of the floral homeotic genes APETALA3 (AP3), PISTILLATA (PI), and AGAMOUS (AG) by antagonizing the effects of DELLA protein repressors. pnas.org Furthermore, there is a mechanistic link between MADS-domain proteins and chromatin remodeling. nih.gov Factors such as the H3K27me3 demethylase REF6 and various nucleosome remodelers have been identified as interaction partners for floral MADS-domain proteins, suggesting that these transcription factors can regulate their own expression and that of their targets by modulating chromatin structure. nih.gov
Mutational Analysis and Functional Redundancy of CArG Box-Binding Factors
Mutational analysis, including the study of loss-of-function, gain-of-function, and conditional alleles, has been a cornerstone in elucidating the roles of CArG box-binding factors. These studies have not only defined the specific functions of individual genes but have also revealed the extensive functional redundancy within the gene family.
Loss-of-function mutants have provided profound insights into the developmental roles of CArG box-binding factors. In Arabidopsis, single mutants for genes like FLOWERING LOCUS C (FLC) or SHORT VEGETATIVE PHASE (SVP) exhibit altered flowering times. biologists.comfrontiersin.org Mutants for floral organ identity genes, such as apetala3 (ap3) or agamous (ag), show dramatic homeotic transformations of floral organs. nih.gov
A recurring theme revealed by these analyses is functional redundancy, where the loss of a single gene has a subtle or no phenotype because another related gene can perform the same function. nih.gov A classic example is the SEPALLATA (SEP) genes in Arabidopsis. While single sep mutants have weak phenotypes, the sep1 sep2 sep3 triple mutant displays a severe phenotype where all floral organs are converted into sepal-like structures, demonstrating that the SEP genes are redundantly required for petal, stamen, and carpel identity. nih.govpnas.org Similarly, the SHATTERPROOF1 (SHP1) and SHP2 genes act redundantly to control carpel development and fruit dehiscence. nih.govpnas.org This redundancy complicates genetic analysis but highlights the robustness of developmental networks. nih.gov
Table 1: Phenotypes of Selected Loss-of-Function Mutants of CArG Box-Binding Factors in Arabidopsis thaliana
| Gene(s) | Mutant Allele(s) | Key Phenotype(s) | Evidence of Redundancy |
|---|---|---|---|
| SEP1, SEP2, SEP3 | sep1 sep2 sep3 | Homeotic conversion of petals, stamens, and carpels into sepal-like structures; indeterminate flower growth. nih.govpnas.org | Yes, single mutants have very mild phenotypes compared to the triple mutant. nih.gov |
| SHP1, SHP2 | shp1 shp2 | Fruits fail to dehisce (shatter); required for carpel identity in the absence of AGAMOUS. nih.govpnas.org | Yes, single mutants show little to no phenotype. nih.gov |
| AP1, CAL | ap1 cal | Proliferation of inflorescence meristems in place of flowers ("cauliflower" phenotype). nih.gov | Yes, the ap1 single mutant has a weaker phenotype than the double mutant. nih.gov |
| SVP | svp | Early flowering; conversion of floral meristems to shoot meristems under certain conditions. biologists.com | N/A |
Gain-of-function analysis, typically achieved through overexpression of a gene, reveals the sufficient capacity of a this compound to induce developmental changes. Overexpression of OsMADS18 in rice, for example, leads to an early flowering phenotype. pnas.org In Arabidopsis, overexpressing AGAMOUS-LIKE 21 (AGL21) results in a higher number of longer lateral roots, indicating its role as a positive regulator of root development. biologists.com
These experiments can also uncover functions in heterologous systems. When the SEEDSTICK (STK)-like gene from Camellia japonica, CjSTK, was overexpressed in Arabidopsis, it caused the development of shorter pods and smaller seeds, suggesting a conserved but dose-dependent role in reproductive development. nih.gov In some cases, overexpression can lead to homeotic transformations; for instance, the APETALA3 protein from Arabidopsis can transform leaves into petal-like organs. frontiersin.org These gain-of-function studies complement loss-of-function analyses by demonstrating the instructive roles of these transcription factors in development. biologists.com
To overcome issues like lethality or pleiotropy associated with constitutive overexpression, researchers employ conditional and inducible expression systems. These tools allow for precise temporal and spatial control over gene expression. An ethanol-inducible system has been used to study MADS-box genes controlling ovule development in Arabidopsis. mdpi.com Ectopic co-expression of the ovule identity factors SEEDSTICK (STK) and/or SHATTERPROOF1 (SHP1), along with SEPALLATA3 (SEP3), was induced by applying ethanol. mdpi.com While this was not sufficient to fully transform vegetative leaves into carpels with ovules, the experiments demonstrated that co-expression of factors known to form protein complexes leads to more severe homeotic transformations, thus confirming the functional role of these complexes in vivo. mdpi.com Similarly, a steroid-inducible system was used to activate the DELLA protein RGA, demonstrating that it directly represses the transcription of MADS-box genes like AP3, PI, and AG. pnas.org Such systems are powerful for dissecting the immediate downstream effects of a transcription factor and for studying genes whose constitutive misexpression would be detrimental to the organism. mdpi.comoup.com
Identification of Direct Target Genes of CArG Box-Binding Factors
Identifying the direct downstream target genes of CArG box-binding factors is crucial for understanding the gene regulatory networks they command. These factors bind to the CArG box consensus sequence [CC(A/T)₆GG] within the regulatory regions of their target genes to control transcription.
In animals, the Serum Response Factor (SRF) is a key CArG box-binding protein that regulates genes involved in muscle differentiation and proliferation. Its targets include genes encoding cytoskeletal and myogenic proteins, such as smooth muscle α-actin.
In plants, MADS-box proteins regulate a wide array of developmental genes. The floral homeotic proteins, for example, control the expression of other transcription factors and genes responsible for the cellular differentiation of floral organs. frontiersin.org The floral repressor FLC directly binds to and regulates genes involved in flowering, such as SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1). researchgate.net In rice, the MADS-box protein OsMADS14 directly binds to the CArG boxes in the promoters of starch synthesis genes, including OsAGPL2 and GBSSI, to activate their expression during grain filling. frontiersin.org In Arabidopsis, MADS-box proteins like AGAMOUS and APETALA1 have been shown to regulate genes such as SHATTERPROOF2 by binding to CArG box motifs in its promoter. frontiersin.org These direct targets are often identified using genome-wide techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). frontiersin.org
Table 2: Examples of Direct Target Genes for CArG Box-Binding Factors
| This compound | Organism | Direct Target Gene(s) | Biological Process |
|---|---|---|---|
| Serum Response Factor (SRF) | Mammals | Smooth muscle cell (SMC) genes (e.g., smooth muscle α-actin) | Vascular development, muscle differentiation. |
| FLOWERING LOCUS C (FLC) | Arabidopsis thaliana | SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1), FLOWERING LOCUS T (FT) | Repression of flowering. researchgate.net |
| OsMADS14 | Rice (Oryza sativa) | OsAGPL2, GBSSI | Starch biosynthesis in endosperm. frontiersin.org |
| AGAMOUS (AG) | Arabidopsis thaliana | SHATTERPROOF2 (SHP2) | Fruit development (dehiscence zone formation). frontiersin.org |
Global Gene Expression Profiling in this compound Mutants
The study of mutants with altered this compound function provides a direct method to identify downstream target genes and understand the broader biological processes they regulate. Techniques such as microarray analysis and RNA sequencing (RNA-seq) have been employed to compare the transcriptomes of wild-type plants with those of mutants lacking or overexpressing a specific this compound. These analyses reveal genes whose expression levels are dependent on the activity of the factor .
In Arabidopsis thaliana, mutations in key MADS-box genes have led to the identification of extensive downstream regulatory networks. For instance, transcriptome analysis of the agamous (ag) mutant, which has defects in stamen and carpel identity and floral meristem determinacy, has revealed changes in the expression of a multitude of genes. ucsd.edunih.gov These include genes involved in floral organ development, hormone signaling, and meristem regulation. nih.gov Similarly, studies on sepallata (sep) mutants, which show a conversion of floral organs into sepal-like structures, have demonstrated the crucial role of SEP proteins in activating the expression of genes required for petal, stamen, and carpel development. ucsd.edunih.gov
Furthermore, global expression profiling in an activation-tagged mutant of AGAMOUS-LIKE 6 (AGL6), designated agl6-1D, revealed its role as a floral promoter. The analysis showed that AGL6 negatively regulates the expression of floral repressors like FLOWERING LOCUS C (FLC) and positively regulates the floral integrator FLOWERING LOCUS T (FT). nih.gov
The data generated from these global gene expression profiling studies are extensive. Below is a table summarizing key findings from transcriptome analyses of various this compound mutants.
| This compound Mutant | Experimental Method | Key Differentially Expressed Genes | Direction of Change in Mutant | Putative Function of Target Genes |
|---|---|---|---|---|
| agamous (ag-1) | Transcriptome Analysis | Genes in carpel development, organ morphogenesis | Down-regulated | Reproductive organ formation nih.gov |
| agamous (ag-1) | Transcriptome Analysis | Leaf development program genes | Up-regulated | Suppression of vegetative growth in flowers nih.gov |
| sepallata1/2/3 (sep1 sep2 sep3) | Inferred from phenotype | B and C floral organ identity genes | Down-regulated | Petal, stamen, and carpel development ucsd.edu |
| AGL6 (agl6-1D overexpression) | Microarray | FLOWERING LOCUS C (FLC), MAF4, MAF5 | Down-regulated | Repression of flowering nih.gov |
| AGL6 (agl6-1D overexpression) | Microarray | FLOWERING LOCUS T (FT) | Up-regulated | Promotion of flowering nih.gov |
Genome-Wide this compound DNA Binding Site Mapping (e.g., ChIP-seq, SELEX-seq)
To distinguish between direct and indirect targets identified through expression profiling, it is essential to map the physical binding sites of CArG box-binding factors across the genome. Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful in vivo method for this purpose. oup.comresearchgate.net It involves cross-linking proteins to DNA in living tissue, shearing the chromatin, and using a specific antibody to immunoprecipitate the transcription factor of interest along with its bound DNA fragments. These fragments are then sequenced and mapped to the reference genome to identify binding sites. researchgate.net
ChIP-seq studies have been conducted for several MADS-box proteins in Arabidopsis, including AGAMOUS (AG), APETALA1 (AP1), APETALA3 (AP3), PISTILLATA (PI), SEPALLATA3 (SEP3), and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1). nih.gov These studies have revealed that these transcription factors bind to thousands of sites in the genome, often in the regulatory regions of genes involved in developmental processes. nih.gov The analysis of these binding sites has confirmed the CArG box as the primary binding motif and has also highlighted the importance of the sequences flanking the core motif in determining binding specificity. nih.govnih.gov
Another powerful in vitro technique, Systematic Evolution of Ligands by Exponential Enrichment followed by sequencing (SELEX-seq), has been used to characterize the DNA-binding specificities of CArG box-binding factors in great detail. ucsd.eduharvard.edu This method involves incubating a purified protein with a pool of random DNA sequences and iteratively selecting and amplifying the sequences that bind with high affinity. harvard.edu SELEX-seq has been instrumental in defining the precise consensus binding motifs for factors like SEP3 and has been used to study how mutations in the MADS domain affect DNA binding specificity. nih.govnih.gov
The integration of ChIP-seq and SELEX-seq data with global gene expression profiles from mutants provides a comprehensive understanding of the regulatory networks controlled by CArG box-binding factors. The table below provides examples of direct target genes identified through these genome-wide binding studies.
| This compound | Target Gene | Experimental Method | Identified Binding Motif |
|---|---|---|---|
| SEPALLATA3 (SEP3) | Thousands of genomic sites | ChIP-seq | CArG box [CC(A/T)6GG] nih.govnih.gov |
| AGAMOUS (AG) | Regulatory regions of developmental genes | ChIP-seq | CArG box nih.gov |
| APETALA1 (AP1) | Genomic binding sites | ChIP-seq | CArG box nih.gov |
| APETALA3 (AP3) / PISTILLATA (PI) | Genomic binding sites | ChIP-seq | CArG box with 3' adenine (B156593) enrichment nih.gov |
| SEPALLATA3 (SEP3) | Diverse set of sequences | SELEX-seq | SRF-type CArG-box [CC(A/T)6GG] with preference for AT-rich flanking sequences nih.gov |
Evolutionary Dynamics of Carg Box Binding Factors
Phylogeny and Divergence of CArG Box-Binding Factor Gene Families Across Eukaryotes
CArG box-binding factors are found across a wide range of eukaryotic organisms, including animals, fungi, and plants. The MADS-box gene family, which encodes these factors, is ancient and has undergone significant expansion and diversification throughout evolutionary history. Phylogenetic analyses have revealed two main lineages of MADS-box genes, Type I and Type II, which arose from a gene duplication event that predates the divergence of plants and animals.
In animals, MADS-box genes are represented by the Serum Response Factor (SRF)-like (Type I) and Myocyte Enhancer Factor 2 (MEF2)-like (Type II) subfamilies. In contrast, the plant kingdom exhibits a much greater diversity of MADS-box genes, particularly the MIKC-type, a subgroup of Type II genes. The MIKC-type genes are characterized by a conserved structure consisting of a MADS (M) domain, an intervening (I) domain, a keratin-like (K) domain, and a C-terminal (C) domain.
The diversification of MADS-box gene families in plants is closely linked to major evolutionary transitions, such as the origin of the flower. In the model plant Arabidopsis thaliana, the MADS-box gene family is extensive, with phylogenetic analyses dividing it into five main subfamilies: Mα, Mβ, Mγ, Mδ, and MIKC. The expansion of these gene families is thought to have occurred through both large-scale events like whole-genome duplications and smaller-scale tandem and proximal duplications. This expansion provided the raw genetic material for the evolution of novel functions.
Conservation of CArG Box Motifs and this compound Binding Sites
The canonical DNA binding motif for MADS-domain transcription factors is the CArG box, with the consensus sequence CC(A/T)6GG. This motif is found in the regulatory regions of a vast number of genes across eukaryotes. Studies have shown a high degree of conservation in the CArG box motif and the binding sites of CArG box-binding factors, even over extensive evolutionary timescales. For instance, research comparing the binding motifs of transcription factors in the angiosperm Arabidopsis and the bryophyte Marchantia revealed nearly identical binding motifs, indicating conservation for at least 450 million years.
Analysis of multiple MADS-domain proteins in Arabidopsis thaliana revealed that their preferred binding motif is a CArG-box with an "NAA" extension. Furthermore, CArG-boxes that perfectly match the consensus sequence are more evolutionarily conserved than variants, suggesting their critical functional importance. The structural characteristics of the CArG-box, particularly the central A/T-rich region which can form an 'A-tract' structure, play a significant role in DNA binding by influencing DNA bendability. The length and composition of this A-tract are functionally important and conserved across different plant species.
While the core CArG box motif is highly conserved, variations in the motif and its flanking sequences contribute to the binding specificity of different MADS-domain proteins and their complexes. This allows for the precise regulation of a diverse array of target genes.
Evolution of this compound Functions and Neofunctionalization
Gene duplication is a primary driver of the evolution of new functions, a process known as neofunctionalization. Following a duplication event, one copy of the gene is free to accumulate mutations and potentially acquire a new function, while the other copy retains the original function. The extensive duplication of MADS-box genes throughout plant evolution has provided ample opportunities for neofunctionalization.
A prime example of neofunctionalization is the evolution of floral organ identity in angiosperms. The duplication and diversification of MIKC-type MADS-box genes led to the evolution of the well-known ABCDE model of flower development, where different combinations of MADS-box proteins specify the identity of sepals, petals, stamens, carpels, and ovules.
Another significant instance of neofunctionalization is linked to the evolution of the endosperm, a nutritive tissue in seeds of flowering plants. The duplication and subsequent functional divergence of Type I MADS-box genes, specifically the Mγ and Mα* clades, are hypothesized to have been crucial for the origin of this key angiosperm innovation. These duplicated genes acquired endosperm-specific expression patterns and functions.
The evolution of new functions can also occur through changes in the protein domains. For example, studies on B-class MADS-box proteins in seed plants have identified variations in the MADS and K domains that may have led to altered DNA-binding or protein-protein interaction specificities, contributing to the diversity of floral morphologies.
Advanced Methodologies for Investigating Carg Box Binding Factors
In Vitro DNA-Binding Assays for CArG Box-Binding Factors
In vitro assays are fundamental for characterizing the direct interaction between a purified CArG box-binding factor and a specific DNA sequence. These methods allow for a quantitative analysis of binding parameters in a controlled environment, free from the complexities of the cellular milieu.
Electrophoretic Mobility Shift Assay (EMSA) for this compound-DNA Interaction
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation or gel shift assay, is a widely used technique to detect protein-DNA interactions. nih.govnih.govresearchgate.net The principle of EMSA is based on the observation that a protein-DNA complex migrates more slowly than the free DNA fragment through a non-denaturing polyacrylamide or agarose (B213101) gel during electrophoresis. nih.govresearchgate.net This results in a "shift" in the mobility of the labeled DNA probe.
This method is highly sensitive, capable of detecting interactions with femtomoles of DNA, and can be used with both purified proteins and crude cellular extracts. researchgate.netresearchgate.net For studying CArG box-binding factors, a labeled DNA probe containing the CArG box sequence is incubated with the protein of interest. The resulting mixture is then resolved on a gel. The appearance of a slower-migrating band indicates the formation of a this compound-DNA complex. Furthermore, EMSA can be adapted for quantitative analysis to determine binding affinities, kinetics, and stoichiometries of the interaction. nih.govresearchgate.net Variations of the technique, such as the "supershift" assay, which involves the addition of an antibody specific to the binding factor, can be used to confirm the identity of the protein in the complex. nih.gov
Surface Plasmon Resonance (SPR) for this compound Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of molecular interactions. aragenbio.com It provides quantitative information on the kinetics (association and dissociation rates) and affinity of the interaction between a this compound and its target DNA sequence. nih.gov In a typical SPR experiment, a DNA molecule containing the CArG box (the ligand) is immobilized on a sensor chip surface. aragenbio.comox.ac.uk The this compound (the analyte) is then flowed over the surface in a solution. ox.ac.uk
Binding of the protein to the DNA causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram. aragenbio.comox.ac.uk From this data, the association rate constant (ka) and the dissociation rate constant (kd) can be calculated. The equilibrium dissociation constant (KD), a measure of binding affinity, can then be determined from the ratio of these rates (kd/ka). nih.gov SPR is highly sensitive and allows for the analysis of a wide range of interaction affinities. aragenbio.com
| Parameter | Description |
| ka (Association Rate Constant) | The rate at which the this compound binds to the immobilized CArG box DNA. |
| kd (Dissociation Rate Constant) | The rate at which the this compound-DNA complex dissociates. |
| KD (Equilibrium Dissociation Constant) | A measure of the binding affinity between the this compound and the DNA. A lower KD value indicates a higher binding affinity. |
In Vivo Protein-DNA Interaction Techniques for CArG Box-Binding Factors
While in vitro assays provide valuable information about direct binding, in vivo techniques are essential for understanding how CArG box-binding factors interact with DNA within the native chromatin context of a living cell. These methods can identify the genomic locations occupied by a specific factor and provide insights into its regulatory functions.
Chromatin Immunoprecipitation (ChIP) and its Variants (e.g., ChIP-seq, ChIP-qPCR) for this compound Occupancy
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used method to map the in vivo binding sites of DNA-associated proteins, including CArG box-binding factors. wikipedia.orgresearchgate.netnih.gov The technique involves cross-linking proteins to DNA within intact cells, followed by chromatin fragmentation. researchgate.net An antibody specific to the this compound of interest is used to immunoprecipitate the protein-DNA complexes. researchgate.net After reversing the cross-links, the associated DNA is purified and can be analyzed by various methods.
ChIP-qPCR (Quantitative Polymerase Chain Reaction): This method is used to determine if a this compound is bound to a specific candidate DNA sequence. The amount of a particular DNA sequence in the immunoprecipitated sample is quantified by qPCR.
ChIP-seq (ChIP-sequencing): This high-throughput technique combines ChIP with massively parallel DNA sequencing to identify the genome-wide binding sites of a this compound. wikipedia.orgnih.gov It allows for a comprehensive and unbiased mapping of protein-DNA interactions across the entire genome. wikipedia.orgbiocode.org.uk The resulting data can reveal the regulatory networks controlled by a specific this compound. nih.govresearchgate.net
| ChIP Variant | Application | Data Output |
| ChIP-qPCR | Analysis of binding to specific, known DNA sequences. | Relative enrichment of a target DNA sequence. |
| ChIP-seq | Genome-wide, unbiased identification of binding sites. | A list of genomic regions (peaks) bound by the factor. |
DamID and CUT&RUN/CUT&Tag for this compound Binding Profiling
Recent advancements have led to the development of alternative methods to ChIP-seq that offer certain advantages, such as requiring fewer cells and providing higher resolution.
DamID (DNA Adenine (B156593) Methyltransferase Identification): This technique profiles protein-DNA interactions by tethering a protein of interest to an E. coli DNA adenine methyltransferase (Dam). utas.edu.au When the fusion protein binds to its target DNA sequence, the tethered Dam methylates adenine residues in the surrounding DNA at GATC sequences. utas.edu.aunih.govnih.gov These methylated regions can then be specifically amplified and identified by sequencing, revealing the genomic binding sites of the this compound. DamID is particularly useful for profiling transcription factor binding in small numbers of cells. utas.edu.aunih.gov
CUT&RUN (Cleavage Under Targets and Release Using Nuclease) and CUT&Tag (Cleavage Under Targets and Tagmentation): These are newer, antibody-targeted chromatin profiling methods that provide high-resolution mapping of protein-DNA interactions. hutchdatascience.orgscientist.comresearchgate.net In CUT&RUN, an antibody to the this compound is used to tether a protein A-Micrococcal Nuclease (pA-MNase) fusion protein to the specific genomic loci. france-genomique.org Activation of the nuclease cleaves the DNA surrounding the binding site, releasing the protein-DNA complex for sequencing. france-genomique.org CUT&Tag is a variation that uses a protein A-Tn5 transposase (pA-Tn5) fusion, which simultaneously cleaves and "tags" the DNA with sequencing adapters in a process called tagmentation. france-genomique.org Both methods are known for their low background signal and high efficiency, requiring significantly fewer cells than traditional ChIP-seq. france-genomique.orgcd-genomics.com
Protein-Protein Interaction Mapping for CArG Box-Binding Factors
CArG box-binding factors often function as part of larger protein complexes to regulate gene expression. nih.gov Identifying the interacting partners of these factors is crucial for a complete understanding of their biological roles.
Yeast Two-Hybrid (Y2H): The yeast two-hybrid system is a powerful genetic method for discovering protein-protein interactions. nih.govwikipedia.org In this system, a this compound (the "bait") is fused to the DNA-binding domain (BD) of a transcription factor, while a library of potential interacting proteins (the "prey") is fused to the transcription factor's activation domain (AD). wikipedia.orgaddgene.org If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that activates the expression of a reporter gene. wikipedia.orgnih.gov
Co-immunoprecipitation (Co-IP): Co-immunoprecipitation is a widely used antibody-based technique to identify and validate protein-protein interactions in vivo. metwarebio.comnih.gov A specific antibody is used to pull down a this compound from a cell lysate. nih.gov If this factor is part of a stable protein complex, its interacting partners will also be pulled down. metwarebio.com The co-immunoprecipitated proteins can then be identified by methods such as Western blotting or mass spectrometry. metwarebio.comfrontiersin.org This technique provides evidence for protein interactions occurring within the natural cellular environment. nih.govspringernature.com
Yeast Two-Hybrid and Co-Immunoprecipitation for this compound Complex Identification
The yeast two-hybrid (Y2H) system is a powerful genetic method used to identify protein-protein interactions. nih.govwikipedia.orgbitesizebio.com It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). nih.govwikipedia.orgsingerinstruments.com In the Y2H assay, a "bait" protein (a this compound of interest) is fused to the BD, and a "prey" protein (a potential interacting partner) is fused to the AD. bitesizebio.comsingerinstruments.com If the bait and prey proteins interact, the BD and AD are brought into close enough proximity to reconstitute a functional transcription factor, which then activates reporter genes, indicating a positive interaction. nih.govwikipedia.orgsingerinstruments.com This technique has been instrumental in mapping the complex interaction networks of MADS-box proteins, revealing, for example, that the ovule-specific MADS-box protein FBP11 interacts with members of the FBP2 subfamily in petunia, which is crucial for ovule development. nih.govpnas.org
Co-immunoprecipitation (Co-IP) is a complementary biochemical technique used to study protein-protein interactions in vivo. This method involves using an antibody to pull down a specific protein (the this compound) from a cell lysate. If other proteins are part of a complex with the target protein, they will also be pulled down. These co-precipitated proteins can then be identified by techniques like Western blotting or mass spectrometry. Co-IP has been used to confirm interactions identified by Y2H and to discover novel interacting partners under more physiological conditions. For instance, it has been used to demonstrate that TAP-tagged TGA2, a bZIP transcription factor, can pull down its known interacting partner NPR1 in Arabidopsis thaliana. nih.gov
While both techniques are powerful, they have their limitations. The Y2H system can produce false positives and negatives, and the interactions occur in the yeast nucleus, which may not reflect the native cellular environment of the proteins. nih.govpnas.org Co-IP is dependent on the availability of a specific antibody and may miss transient or weak interactions. Therefore, using both methods in conjunction provides a more robust approach to identifying and validating this compound complexes.
Tandem Affinity Purification (TAP) and Mass Spectrometry for this compound Interactomes
Tandem Affinity Purification (TAP) coupled with mass spectrometry (MS) is a high-throughput technique for identifying protein interaction networks, or interactomes, under near-physiological conditions. creative-proteomics.comyoutube.comyoutube.com The TAP method involves fusing a special tag, consisting of two distinct affinity domains (like Protein A and a calmodulin-binding peptide) separated by a protease cleavage site, to the this compound of interest. youtube.comyoutube.com This double-tagging strategy allows for a two-step purification process. creative-proteomics.comyoutube.com The first step involves affinity capture of the tagged protein and its binding partners from a cell lysate. creative-proteomics.com After an initial wash, the complex is released by cleaving the tag with a specific protease. youtube.com A second affinity purification step using the second tag is then performed, resulting in a highly purified protein complex. creative-proteomics.comyoutube.comyoutube.com
The components of the purified complex are then identified using mass spectrometry. This powerful combination allows for the comprehensive identification of the interacting partners of a this compound in a single experiment. The TAP-MS approach has been successfully applied to identify the interactome of various proteins, providing a global view of their cellular functions. For example, a C-terminal TAP-tag of TGA2 was used to isolate interacting proteins in Arabidopsis thaliana. nih.gov
Table 1: Comparison of Protein-Protein Interaction Methodologies
| Feature | Yeast Two-Hybrid (Y2H) | Co-Immunoprecipitation (Co-IP) | Tandem Affinity Purification (TAP)-MS |
| Principle | Genetic, in vivo (in yeast) | Biochemical, in vivo/in vitro | Biochemical, in vivo |
| Detection | Reporter gene activation | Western blot, Mass Spectrometry | Mass Spectrometry |
| Throughput | High | Low to Medium | High |
| Strengths | Good for screening large libraries | Detects interactions in native cellular context | High purity of isolated complexes |
| Weaknesses | Prone to false positives/negatives | Requires specific antibodies, may miss weak interactions | Tag may interfere with protein function or interactions |
Bimolecular Fluorescence Complementation (BiFC) for this compound Dimerization and Oligomerization
Bimolecular Fluorescence Complementation (BiFC) is a powerful technique for visualizing protein-protein interactions in living cells. nih.govnih.govnih.gov This method is based on the principle that two non-fluorescent fragments of a fluorescent protein can associate to form a functional, fluorescent complex when brought into close proximity. nih.govwikipedia.org To study the dimerization or oligomerization of CArG box-binding factors, two such factors are fused to the N- and C-terminal fragments of a fluorescent protein, such as the Yellow Fluorescent Protein (YFP). researchgate.net If the two CArG box-binding factors interact, the YFP fragments are brought together, allowing the fluorophore to mature and emit a fluorescent signal that can be detected by fluorescence microscopy. wikipedia.orgresearchgate.net
A key advantage of BiFC is that it allows for the direct visualization of protein interactions in their native subcellular location. nih.govyoutube.com This has been particularly useful for studying MADS-box proteins, many of which form homo- and heterodimers that are crucial for their function. nih.govoup.com For example, BiFC has been used to confirm the dimerization of MADS-box proteins in living plant cells and to show that these interactions can occur in specific sub-nuclear domains. nih.govoup.com Furthermore, multicolor BiFC, which uses fragments of different colored fluorescent proteins, can be used to simultaneously visualize multiple protein complexes in the same cell, allowing for the study of competitive interactions. nih.govwikipedia.orgnih.gov
It is important to note that the reassembly of the fluorescent protein in BiFC is often irreversible, which means it traps the interacting proteins in a complex. This can be an advantage for detecting transient or weak interactions but may also potentially alter the normal dynamics of the proteins. nih.gov
Microscopic and Imaging Techniques for this compound Localization and Dynamics
Confocal Microscopy for Subcellular Localization of CArG Box-Binding Factors
Confocal microscopy is a high-resolution imaging technique that allows for the precise subcellular localization of proteins. To visualize CArG box-binding factors, they are typically tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP), or detected using immunofluorescence with a specific antibody. Confocal microscopy then uses a focused laser beam to excite the fluorophores in a specific focal plane, and a pinhole aperture to block out-of-focus light, resulting in a sharp, detailed image of a thin optical section of the cell.
This technique has been widely used to determine the nuclear localization of CArG box-binding factors, which is consistent with their role as transcription factors. researchgate.netresearchgate.net For instance, studies have shown that the Serum Response Factor (SRF) is predominantly localized in the nucleus. researchgate.netresearchgate.net In plants, MADS-box proteins fused to GFP have been shown to be localized to the nucleus in the epidermal cells of Nicotiana benthamiana. researchgate.net Confocal microscopy can also reveal changes in subcellular localization in response to different stimuli or in different cell types. For example, in certain cancer cells, SRF can be found in the cytoplasm, and its translocation to the nucleus is associated with metastasis. researchgate.net
Live-Cell Imaging of this compound Spatiotemporal Dynamics
Live-cell imaging techniques allow for the visualization of the dynamic behavior of CArG box-binding factors in real-time. This provides valuable information about their movement, turnover, and interactions within the living cell. Two key techniques used for this purpose are Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Resonance Energy Transfer (FRET). nih.govbookdown.orgresearchgate.net
FRAP is used to measure the mobility of proteins. nih.govox.ac.uk In a FRAP experiment, a specific region of the cell containing fluorescently tagged CArG box-binding factors is photobleached with a high-intensity laser, rendering the fluorophores in that region non-fluorescent. ox.ac.uk The rate at which fluorescence recovers in the bleached area is then monitored over time. nih.gov This recovery is due to the movement of unbleached fluorescent molecules from surrounding areas into the bleached region. The rate of recovery provides information about the diffusion rate and the fraction of mobile proteins. nih.gov
FRET is a technique that can be used to measure the distance between two molecules and is therefore a powerful tool for studying protein-protein interactions in living cells. nih.govbookdown.org FRET occurs when two fluorophores, a "donor" and an "acceptor," are in very close proximity (typically 1-10 nm). bookdown.org If the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor, energy can be transferred from the excited donor to the acceptor without the emission of a photon. nih.gov This energy transfer can be detected as a decrease in the donor's fluorescence intensity or an increase in the acceptor's fluorescence emission. By tagging two CArG box-binding factors with a FRET pair of fluorescent proteins, it is possible to determine if they are interacting in the cell. FRET has been used to confirm the dimerization of MADS-box proteins in living plant cells. nih.govpnas.org
Table 2: Live-Cell Imaging Techniques for Studying Protein Dynamics
| Technique | Principle | Information Gained |
| Fluorescence Recovery After Photobleaching (FRAP) | Measures the rate of fluorescence recovery in a photobleached region. ox.ac.uk | Protein mobility, diffusion rates, and mobile fraction. nih.gov |
| Fluorescence Resonance Energy Transfer (FRET) | Measures non-radiative energy transfer between two closely positioned fluorophores. bookdown.org | Protein-protein interactions and conformational changes. nih.gov |
Computational and Bioinformatics Approaches for this compound Research
Computational and bioinformatics approaches have become indispensable for studying CArG box-binding factors, particularly for analyzing the large datasets generated by high-throughput techniques. These approaches are used for a wide range of applications, from identifying CArG box motifs in genomic DNA to predicting the regulatory networks controlled by these transcription factors.
One of the primary applications of bioinformatics in this field is the identification of potential binding sites for CArG box-binding factors. The canonical DNA binding motif for the MADS-domain family is the CArG-box, which has the consensus sequence CC(A/T)6GG. researchgate.net Computational tools can be used to scan entire genomes for sequences that match this consensus, allowing for the prediction of potential target genes. Furthermore, analysis of ChIP-seq data, which identifies the in vivo binding sites of a transcription factor, has revealed that the preferred binding motif for some MADS-domain proteins is an extended CArG-box with an NAA extension. researchgate.net
Bioinformatics is also crucial for analyzing the vast amount of data generated from transcriptomics and proteomics experiments. By comparing the gene expression profiles of cells with and without a functional this compound, it is possible to identify genes that are regulated by that factor. These data can then be integrated with binding site information to construct gene regulatory networks. frontiersin.org These networks provide a systems-level view of how CArG box-binding factors control various cellular processes. For example, in silico analysis has been used to characterize the MADS-box gene family in various plant species and to predict their roles in developmental processes. globalpresshub.com
Prediction of CArG Box Motifs and this compound Binding Sites
The identification of CArG box motifs and the prediction of binding sites for CArG box-binding factors, primarily MADS-domain proteins, are fundamental to deciphering their regulatory networks. The canonical CArG box is a short, degenerate DNA sequence, typically with the consensus CC(A/T)6GG, which is recognized by MADS-domain transcription factors nih.govresearchgate.netnih.gov. However, variations in this consensus sequence exist and are crucial for the binding specificity of different MADS-domain proteins nih.gov.
Computational approaches are essential for predicting these binding sites across a genome. These methods often rely on position weight matrices (PWMs) derived from experimentally validated binding sites harvard.edu. Various bioinformatics tools have been developed to scan genomic sequences for potential CArG box motifs. These tools can identify known motifs as well as discover novel variants. For instance, de novo motif discovery algorithms like MEME-ChIP can identify overrepresented motifs in a set of DNA sequences, which has been successfully used to find CArG-box like motifs for various MADS domain proteins involved in flower formation researchgate.netresearchgate.net.
Several studies have shown that the flanking sequences and the specific arrangement of the A/T-rich core of the CArG box influence binding affinity and specificity researchgate.netnih.gov. For example, analysis of ChIP-seq data for MADS-domain proteins like SEPALLATA3 (SEP3) revealed that the perfect CArG-box consensus sequence has poor predictive power for in vivo binding, suggesting that other factors, such as DNA structural properties and the presence of co-factors, play a significant role nih.gov. Advanced prediction methods now incorporate these features, including DNA shape analysis and the presence of A-tracts, which are stretches of adenine residues that can induce DNA bending and facilitate protein binding nih.govresearchgate.net.
The table below summarizes CArG-box like binding motifs for several MADS domain proteins in Arabidopsis thaliana, identified through de novo motif discovery from ChIP-seq data.
| MADS Domain Protein | CArG-Box Like Motif Logo |
| AGAMOUS (AG) | CC(A/T)6GG-like |
| APETALA1 (AP1) | CC(A/T)6GG-like with NAA extension |
| APETALA3 (AP3) | CC(A/T)6GG-like |
| FLOWERING LOCUS C (FLC) | CC(A/T)6GG-like |
| PISTILLATA (PI) | CC(A/T)6GG-like |
| SEPALLATA3 (SEP3) | CC(A/T)6GG-like |
| SUPPRESSOR OF OVEREXPRESSION OF CONSTANS1 (SOC1) | CC(A/T)6GG-like |
| SHORT VEGETATIVE PHASE (SVP) | CC(A/T)6GG-like |
Data derived from analysis of publicly available ChIP-seq datasets researchgate.netnih.gov.
Comparative Genomics for this compound Ortholog Identification
Comparative genomics is a powerful approach for identifying orthologs of CArG box-binding factors, primarily MADS-box genes, across different species. This allows for the study of their evolutionary history and the conservation and diversification of their functions. The identification of orthologs is typically achieved through homology searches based on sequence similarity nih.gov.
Phylogenetic analysis is a key component of comparative genomics for this gene family. By constructing phylogenetic trees based on the conserved MADS-box domain sequence, researchers can classify MADS-box genes into distinct subfamilies and infer their evolutionary relationships nih.govmdpi.com. In plants, MADS-box genes are broadly classified into Type I and Type II (MIKC-type) lineages, which arose from an ancient gene duplication event oup.comoup.com. Further subdivisions within these types, such as the Mα, Mβ, and Mγ groups for Type I, and the MIKCc and MIKC* groups for Type II, have been established through extensive phylogenetic studies nih.govfrontiersin.org.
Genome-wide identification of MADS-box genes in newly sequenced plant genomes allows for a comprehensive comparison of the gene family size and composition across different species. Such analyses have revealed that the number of MADS-box genes has greatly expanded in plants compared to animals and fungi semanticscholar.org. These expansions are often linked to whole-genome duplication events and are thought to have played a crucial role in the evolution of plant development and morphology frontiersin.org.
Identifying orthologous genes across different species provides a framework for transferring functional knowledge from well-characterized model organisms, like Arabidopsis thaliana, to other plants, including economically important crops oup.comfrontiersin.org. For example, identifying the orthologs of key floral development genes can aid in understanding and potentially manipulating flowering time and fruit development in agricultural species frontiersin.org.
The table below shows the number of Type I and Type II MADS-box genes identified in several plant species, illustrating the variation in gene family size.
| Species | Type I MADS-box Genes | Type II MADS-box Genes | Total MADS-box Genes |
| Arabidopsis thaliana | 68 | 39 | 107 |
| Oryza sativa (Rice) | ~35 | ~38 | ~73 |
| Solanum tuberosum (Potato) | 173 | 92 | 265 |
| Carica papaya (Papaya) | 229 | 33 | 262 |
| Ricinus communis (Castor Bean) | ~25 | ~35 | 60 |
| Zea mays (Maize) | 14 | ~60 | ~74 |
Data compiled from phylogenomic studies of MADS-box genes in plants semanticscholar.org. Note that the exact numbers may vary slightly between different studies due to different annotation methods.
Future Directions and Emerging Research Avenues for Carg Box Binding Factors
Systems Biology Approaches to CArG Box-Binding Factor Networks
A systems-level understanding of this compound activity is crucial for deciphering their role in orchestrating complex biological programs. Systems biology approaches, which integrate large-scale experimental data with computational modeling, are poised to unravel the intricate connectivity and dynamic behavior of this compound networks.
High-throughput screening (HTS) techniques are being employed to systematically identify the vast number of genes regulated by CArG box-binding factors. researchgate.netnih.gov Microarray and surface plasmon resonance technologies, for instance, allow for the quantitative analysis of protein-DNA interactions on a large scale. researchgate.netnih.govox.ac.uk This enables the construction of comprehensive gene regulatory networks centered around specific CArG box-binding factors. Furthermore, combining transcriptomic data from techniques like RNA sequencing with computational analyses can help identify clusters of co-regulated genes and predict the functional roles of CArG box-binding factors in various cellular contexts. h1.co
Computational modeling is becoming an indispensable tool for simulating and predicting the behavior of these complex biological networks. osti.gov Techniques such as Petri net modeling can be used to explore the dynamics of signaling pathways involving CArG box-binding factors, even in the absence of detailed kinetic parameters. nih.gov These models can help in understanding how external signals are processed and transduced through the network to elicit specific gene expression responses. By integrating data from various "omics" platforms, these computational models can provide a holistic view of the regulatory landscape governed by CArG box-binding factors. nih.gov
Network analysis of these integrated datasets can reveal key architectural features of the this compound regulatory network, such as feedback loops and feed-forward motifs, which contribute to the robustness and adaptability of cellular responses. h1.co For example, a systems biology approach was used to identify Activating Transcription Factor 3 (ATF3) as a negative regulator of Toll-like receptor 4 signaling by analyzing transcriptomic data and predicting transcriptional complexes involving NF-κB. h1.co Such approaches will be instrumental in moving from a static to a dynamic understanding of this compound function.
Single-Cell Resolution Studies of this compound Activity
Traditional bulk-cell assays provide an averaged view of molecular events, often masking the inherent heterogeneity within cell populations. Single-cell analysis techniques are revolutionizing our ability to dissect the activity of CArG box-binding factors with unprecedented resolution, revealing cell-to-cell variability in their expression and function.
Single-cell RNA sequencing (scRNA-seq) allows for the quantification of gene expression in individual cells, providing insights into the heterogeneity of this compound target gene expression. mdpi.com For example, scRNA-seq studies on mouse pluripotent stem cells have shown that the deletion of Serum Response Factor (Srf), a key this compound, leads to increased cellular heterogeneity and lineage priming. nih.govbiorxiv.orgnewswise.comnih.gov This highlights the role of SRF in maintaining cell state stability. nih.govnewswise.comnih.gov
The Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) at the single-cell level (scATAC-seq) provides a genome-wide map of chromatin accessibility, revealing the regulatory landscape of individual cells. nih.govscdiscoveries.comcd-genomics.comsc-best-practices.org By identifying open chromatin regions, scATAC-seq can pinpoint active regulatory elements such as promoters and enhancers that are potentially bound by CArG box-binding factors. nih.govcd-genomics.com This technique can help to delineate cell-type-specific regulatory circuits controlled by these factors and to understand how chromatin dynamics influence their binding and activity. scdiscoveries.com The integration of scRNA-seq and scATAC-seq data can provide a powerful multi-modal view, linking the chromatin state to gene expression programs at the single-cell level. stuartlab.org
These single-cell approaches are crucial for understanding the role of CArG box-binding factors in dynamic processes such as development, differentiation, and disease progression, where cellular heterogeneity is a key feature. They will enable the identification of rare cell populations with distinct this compound activity and the elucidation of the molecular mechanisms underlying cell fate decisions.
Structural Biology of this compound-DNA and Protein Complexes
A detailed understanding of the molecular mechanisms underlying the function of CArG box-binding factors requires high-resolution structural information of their complexes with DNA and other proteins. Structural biology techniques are providing atomic-level insights into how these factors recognize their target DNA sequences and interact with co-regulators to control gene expression.
X-ray crystallography has been instrumental in determining the three-dimensional structures of CArG box-binding factors bound to their cognate DNA elements. The crystal structure of the human serum response factor (SRF) core domain in a complex with its specific DNA recognition site, the serum response element (SRE), revealed a novel protein unit where the functions of DNA binding, dimerization, and accessory-factor interaction are compactly integrated. rcsb.orgethz.ch The structure showed that the protein dimer recognizes the intrinsic and induced conformation of the DNA. rcsb.org Further crystallographic studies of a ternary complex involving SRF, the Ets protein SAP-1, and the c-fos SRE DNA have elucidated how combinatorial DNA binding facilitates promoter-specific gene activation. nih.gov This structure revealed that the SAP-1 monomer and SRF dimer bind on opposite faces of the DNA, inducing an 82-degree bend. nih.gov
Cryo-electron microscopy (cryo-EM) is emerging as a powerful technique for determining the structures of large and dynamic macromolecular complexes that are challenging to crystallize. This method will be particularly valuable for studying higher-order complexes of CArG box-binding factors with multiple protein partners and DNA, providing a more complete picture of their functional assemblies.
Nuclear magnetic resonance (NMR) spectroscopy can provide dynamic information about protein-DNA and protein-protein interactions in solution. This technique can be used to map interaction interfaces, characterize conformational changes upon binding, and study the dynamics of these complexes, complementing the static pictures provided by X-ray crystallography and cryo-EM.
These structural studies are essential for understanding the principles of CArG box recognition, the basis of binding specificity, and the mechanisms of cooperative interactions with other transcription factors. rsc.org Such knowledge is crucial for predicting the effects of mutations on this compound function and for the rational design of molecules that can modulate their activity.
Synthetic Biology Applications Involving CArG Box-Binding Factors
The modular nature of transcription factors, including CArG box-binding factors, makes them attractive components for the design and construction of synthetic gene circuits with novel functions. nih.gov Synthetic biology aims to engineer predictable and robust biological systems for various applications, and CArG box-binding factors offer a versatile toolkit for controlling gene expression in a programmable manner. researchgate.net
Engineered gene circuits can be designed to respond to specific input signals and produce desired outputs, such as the expression of a therapeutic protein. nih.govnih.gov CArG box-binding factors and their cognate binding sites can be used to build logic gates and other computational devices within living cells. elifesciences.org For instance, synthetic promoters containing multiple CArG boxes can be designed to integrate signals from different pathways and activate gene expression only when a specific combination of inputs is present. nih.govnih.govmdpi.comembopress.org
Synthetic promoters are being developed to achieve precise and tunable control over gene expression. nih.gov By combining CArG box elements with other cis-regulatory motifs, it is possible to create synthetic promoters with desired strength, tissue-specificity, and inducibility. mdpi.com These synthetic promoters can be used to drive the expression of transgenes in a controlled manner for applications in gene therapy and biotechnology. rsc.org
Targeted gene regulation using engineered CArG box-binding factors is another promising area of research. By fusing the DNA-binding domain of a this compound to various effector domains, such as transcriptional activators or repressors, it is possible to create artificial transcription factors that can specifically target and modulate the expression of desired genes. nih.govresearchgate.net This approach has the potential to be used for therapeutic purposes, for example, to correct aberrant gene expression in disease states. The development of synthetic gene circuits that can selectively target cancer cells based on their specific signaling pathways, such as those driven by RAS mutations, highlights the potential of this approach. elifesciences.org
The continued development of synthetic biology tools and our growing understanding of this compound biology will undoubtedly lead to the creation of sophisticated cellular and genetic programs for a wide range of applications in medicine and biotechnology. mdpi.com
Compound and Gene Name Table
| Name | Type |
| Activating Transcription Factor 3 (ATF3) | Gene/Protein |
| AGAMOUS (AG) | Gene/Protein |
| APETALA1 (AP1) | Gene/Protein |
| APETALA3 (AP3) | Gene/Protein |
| NF-κB | Protein Complex |
| PISTILLATA (PI) | Gene/Protein |
| SAP-1 | Protein |
| Serum Response Factor (SRF) | Gene/Protein |
| SHATTERPROOF2 | Gene/Protein |
| SHORT VEGETATIVE PHASE (SVP) | Gene/Protein |
| SOC1 | Gene/Protein |
| AGL24 | Gene/Protein |
| CAL | Gene/Protein |
| Myocardin (MYOCD) | Gene/Protein |
Q & A
Q. What transcription factor is primarily responsible for binding CArG box elements, and how was this identified experimentally?
Serum Response Factor (SRF) is the principal CArG box-binding factor. Early studies in Xenopus laevis embryos used gel mobility shift assays and antibody supershift experiments to confirm SRF binding to CArG elements during developmental gene regulation. These findings were validated by mutational analyses of CArG box sequences in promoter regions .
Q. What experimental methods are commonly used to validate CArG box-SRF interactions?
Key methodologies include:
- Electrophoretic Mobility Shift Assays (EMSAs) : To confirm direct SRF-DNA binding using purified proteins or nuclear extracts .
- Chromatin Immunoprecipitation (ChIP) : For in vivo validation of SRF binding to CArG-containing promoters (e.g., in vascular smooth muscle cells) .
- Luciferase Reporter Assays : To assess transcriptional activity of CArG boxes under different signaling conditions .
Q. Are CArG box sequences conserved across species, and how does this affect functional studies?
While the core CArG motif (CC[A/T]₆GG) is conserved, sequence diversity exists between species. For example, human and mouse genomes show distinct predominant CArG subtypes, which may influence SRF binding affinity and gene regulatory outcomes. Orthologous analyses suggest divergent evolutionary origins for functional CArG elements .
Advanced Research Questions
Q. How do single nucleotide polymorphisms (SNPs) within or near CArG boxes impact SRF-dependent gene regulation?
SNPs in CArG boxes can alter SRF binding and transcriptional activity. A genome-wide screen identified 118 SNPs within CArG sequences and 1,130 near them. Functional validation via EMSAs and luciferase assays revealed that SNPs disrupting the CArG consensus reduce SRF binding, while others create novel binding sites. This highlights the need for in silico tools (e.g., phastCons scoring) combined with wet-lab validation to assess SNP functionality .
Q. What strategies resolve contradictions in CArG box functionality across experimental models?
Discrepancies (e.g., variable SRF binding in myogenic cell lines) arise from differences in:
- Cellular Context : Co-factors like myocardin or MEF2 modulate SRF activity in a tissue-specific manner .
- Epigenetic Landscapes : Chromatin accessibility and histone modifications influence CArG box accessibility .
- Signaling Pathways : RhoA vs. Ras/MAPK pathways differentially regulate SRF via CArG box-dependent or -independent mechanisms .
Q. How can evolutionary analyses of CArG boxes inform predictions of regulatory elements?
Comparative genomics of mammalian CArGomes reveals that functional CArG elements often reside in conserved non-coding regions. Phylogenetic footprinting and divergence rate calculations (e.g., dN/dS ratios) help distinguish conserved, functional CArG boxes from non-functional ones. This approach improves target gene prediction for SRF-dependent pathways .
Q. Why do some CArG boxes fail to bind SRF despite conforming to the consensus sequence?
Structural studies indicate that flanking sequences and tertiary DNA conformations (e.g., bent vs. linear DNA) affect SRF binding. For example, in the VDD gene promoter, only 2 out of 3 predicted CArG boxes bound SRF in ChIP assays, likely due to steric hindrance from neighboring transcription factors like SEP3 .
Q. How do mechanosensitive signaling pathways intersect with CArG box-mediated transcription?
SRF activity is regulated by cytoskeletal tension via RhoA/ROCK signaling. High cell adhesion activates JNK/p38 pathways, which phosphorylate SRF co-factors (e.g., TCFs), enabling their recruitment to CArG boxes. This mechanism links mechanical cues to SRF-dependent gene expression in processes like myogenesis .
Methodological Considerations
Q. What controls are essential when analyzing CArG box-SRF interactions in ChIP assays?
- Negative Controls : Use IgG antibodies or SRF knockout cells to rule out non-specific binding .
- Positive Controls : Include known SRF targets (e.g., CNN1 intronic CArG) to validate assay conditions .
Q. How can researchers prioritize CArG boxes for functional studies in high-throughput datasets?
Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
